4-Bromo-1-vinyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPSTHDQFDHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542260 | |
| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80308-80-1 | |
| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80308-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-Bromo-1-vinyl-1H-pyrazole. The information is curated for professionals in chemical research and drug development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical Properties
This compound, with the CAS number 88246-53-5, is a substituted pyrazole characterized by a bromine atom at the 4-position and a vinyl group attached to the nitrogen at the 1-position. These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | PubChem[1] |
| Molecular Weight | 173.01 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-1-ethenylpyrazole | PubChem[1] |
| Appearance | Not explicitly reported, likely a solid or liquid | |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | 105.744 °C at 760 mmHg (Computed) | ECHEMI[2] |
| Density | 1.554 g/cm³ (Computed) | ECHEMI[2] |
| Solubility | Data not available in searched literature. | |
| Flash Point | 17.753 °C (Computed) | ECHEMI[2] |
| InChI | InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | PubChem[1] |
| SMILES | C=CN1C=C(C=N1)Br | PubChem[1] |
Chemical Structure and Spectroscopic Data
The structure of this compound features a five-membered aromatic pyrazole ring. The vinyl group at the N1 position and the bromine atom at the C4 position are the key reactive sites.
Spectroscopic Analysis
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Pyrazole H-3 | 7.5 - 8.0 | s | |
| Pyrazole H-5 | 7.5 - 8.0 | s | |
| Vinyl CH | 6.8 - 7.2 | dd | Jtrans ≈ 15-17, Jcis ≈ 9-11 |
| Vinyl CH₂ (trans) | 5.4 - 5.8 | d | Jtrans ≈ 15-17 |
| Vinyl CH₂ (cis) | 5.0 - 5.4 | d | Jcis ≈ 9-11 |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Pyrazole C-3 | 135 - 145 |
| Pyrazole C-4 | 90 - 100 |
| Pyrazole C-5 | 125 - 135 |
| Vinyl CH | 128 - 135 |
| Vinyl CH₂ | 105 - 115 |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, general methods for the synthesis of vinylpyrazoles can be adapted.
Synthesis via Dehydrochlorination of 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
This method involves the N-alkylation of 4-bromopyrazole with 1,2-dichloroethane followed by dehydrochlorination. The use of a phase transfer catalyst (PTC) can facilitate the reaction in a biphasic system.[3]
Materials:
-
4-Bromopyrazole
-
1,2-Dichloroethane (excess)
-
Sodium hydroxide (or other suitable base)
-
Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., toluene)
-
Water
Procedure:
-
N-Alkylation: A mixture of 4-bromopyrazole, excess 1,2-dichloroethane, and the phase transfer catalyst in an organic solvent is prepared.
-
An aqueous solution of a strong base (e.g., 50% NaOH) is added dropwise to the vigorously stirred mixture at a controlled temperature (e.g., 50-70 °C).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure to yield crude 4-bromo-1-(2-chloroethyl)-1H-pyrazole.
-
Dehydrochlorination: The crude intermediate is then treated with a strong base (e.g., potassium tert-butoxide or powdered NaOH) in a suitable solvent (e.g., THF or DMSO) at an elevated temperature to induce elimination of HCl.
-
The reaction progress is monitored until completion.
-
The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude this compound.
Purification
Purification of the final product can be achieved through standard laboratory techniques.
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be employed to separate the desired compound from impurities with different boiling points.[4]
-
Column Chromatography: For both liquid and solid products, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common and effective purification method.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystals. Common recrystallization solvents include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone.[6][7][8]
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile intermediate in organic synthesis.
Reactions of the Vinyl Group
The vinyl group can participate in various addition and cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (TCNE). This reaction proceeds through a charge-transfer complex to form a cyclobutane ring. However, for 4-bromo-1-vinylpyrazole, the yield of this reaction is reported to be low (2-5%).[9]
Reactions of the Bromo Group
The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution and can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents.[5] It can also undergo bromine-lithium exchange to generate a nucleophilic pyrazolyl species.[9]
Visualizing Synthetic and Reaction Pathways
Synthesis of this compound
Caption: Synthetic pathway to this compound.
[2+2] Cycloaddition Reaction
Caption: [2+2] Cycloaddition of this compound.
References
- 1. This compound | C5H5BrN2 | CID 13498184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversible [4 + 2] cycloaddition reaction of 1,3,2,5-diazadiborinine with ethylene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole (CAS Number: 80308-80-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-vinyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a pyrazole ring, a reactive bromine atom, and a polymerizable vinyl group, makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The pyrazole core is a prevalent motif in many biologically active molecules, and the presence of both a vinyl group and a bromine atom allows for a wide range of chemical modifications, including cycloadditions, cross-coupling reactions, and polymerizations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 80308-80-1 | [1] |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| IUPAC Name | 4-bromo-1-ethenylpyrazole | [1] |
| Canonical SMILES | C=CN1C=C(C=N1)Br | |
| InChI Key | XCFPSTHDQFDHPP-UHFFFAOYSA-N | |
| XLogP3 (Computed) | 1.5 | [1] |
| Topological Polar Surface Area (Computed) | 17.8 Ų | [1] |
| Hydrogen Bond Donor Count (Computed) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |
| Rotatable Bond Count (Computed) | 1 | [1] |
Synthesis
The primary synthetic route to this compound involves the N-vinylation of 4-bromopyrazole. A common and effective method utilizes vinyl acetate in the presence of a palladium catalyst.
General Synthesis Workflow
The synthesis of this compound from 4-bromopyrazole can be represented by the following workflow:
Experimental Protocol: N-Vinylation of 4-Bromopyrazole
This protocol is a representative procedure based on general methods for the vinylation of N-heterocycles.[2]
Materials:
-
4-Bromopyrazole
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe, followed by vinyl acetate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Reactivity and Applications
The dual functionality of this compound makes it a valuable synthon for a variety of chemical transformations.
Cycloaddition Reactions
The vinyl group of this compound can participate in cycloaddition reactions. For instance, it undergoes a [2+2] cycloaddition with tetracyanoethylene, although the reported yields are low (2-5%).[2] This reactivity opens avenues for the synthesis of complex cyclobutane-containing pyrazole derivatives.
This protocol is based on the reported reaction conditions.[2]
Materials:
-
This compound
-
Tetracyanoethylene (TCNE)
-
Anhydrous benzene or tetrahydrofuran (THF)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous benzene or THF.
-
Add tetracyanoethylene (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the reaction by TLC.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the cycloadduct.
Cross-Coupling Reactions
The bromine atom at the 4-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are pivotal in medicinal chemistry for the construction of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.
The Mizoroki-Heck reaction allows for the coupling of this compound with an alkene to form a more complex olefin.
This is a general protocol for a Heck reaction involving a bromo-heterocycle.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Base (e.g., triethylamine or sodium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the anhydrous solvent, the alkene (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its ability to undergo a variety of transformations, including cycloadditions and palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundation for researchers and drug development professionals to explore the utility of this versatile compound in their synthetic endeavors. Further research into its reactivity and the biological activity of its derivatives is warranted and promises to yield novel compounds with valuable applications.
References
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-vinyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathways, including the necessary precursors, reaction conditions, and characterization of the final product. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using diagrams for enhanced clarity.
Introduction
This compound is a functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of the vinyl group at the N1 position allows for further functionalization through various polymerization and addition reactions, while the bromine atom at the C4 position serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide outlines the key synthetic strategies for the preparation of this versatile molecule.
Synthesis Pathways
The synthesis of this compound is typically achieved through a two-step process: the bromination of a pyrazole precursor followed by N-vinylation.
Step 1: Synthesis of the Precursor, 4-Bromopyrazole
The initial and crucial step is the synthesis of 4-bromopyrazole. A highly efficient, one-pot, regioselective method involves the reaction of 1,3-diketones with hydrazines in the presence of a brominating agent.[1]
A logical workflow for the synthesis of the 4-bromopyrazole precursor is outlined below:
Figure 1. Workflow for the one-pot synthesis of 4-bromopyrazole derivatives.
A variety of brominating agents can be employed, with N-bromosaccharin (NBSac) being a stable and reactive option.[1] The reaction is often carried out under solvent-free conditions, which is both environmentally friendly and efficient.[1]
Table 1: Synthesis of 4-Bromopyrazole Derivatives
| Entry | 1,3-Diketone | Hydrazine | Brominating Agent | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 98 | [2] |
| 2 | Benzoylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 90 | [2] |
Step 2: N-Vinylation of 4-Bromopyrazole
The second step involves the introduction of the vinyl group onto the nitrogen atom of the pyrazole ring. A common and effective method for the N-vinylation of pyrazoles with a free NH group is the reaction with vinyl acetate.[3] This reaction is typically catalyzed by a mercury(II) salt.[3]
The general pathway for the N-vinylation of 4-bromopyrazole is depicted below:
References
An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-vinyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its crucial role as a versatile intermediate in the drug discovery and development pipeline.
Core Compound Data
The essential properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| IUPAC Name | 4-bromo-1-ethenylpyrazole |
| CAS Number | 80308-80-1 |
| Canonical SMILES | C=CN1C=C(C=N1)Br |
| InChI Key | XCFPSTHDQFDHPP-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the vinylation of 4-bromopyrazole. The following detailed experimental protocol is based on established methods for the vinylation of N-unsubstituted pyrazoles.[1]
Experimental Protocol: Vinylation of 4-Bromopyrazole
This procedure outlines the synthesis of this compound from 4-bromopyrazole and vinyl acetate.
Materials:
-
4-bromopyrazole
-
Vinyl acetate (stabilized)
-
Mercuric(II) acetate
-
Concentrated sulfuric acid
-
Anhydrous potassium carbonate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1 equivalent).
-
Addition of Reagents: Add an excess of vinyl acetate to the flask to act as both the reagent and the solvent.
-
Catalyst Preparation: In a separate, small container, carefully prepare the catalyst by adding mercuric(II) acetate (catalytic amount) to a small volume of vinyl acetate, followed by the dropwise addition of concentrated sulfuric acid.
-
Initiation of Reaction: Add the freshly prepared catalyst solution to the stirring suspension of 4-bromopyrazole in vinyl acetate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding anhydrous potassium carbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts.
-
Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.
Role in Drug Discovery and Development
This compound serves as a pivotal intermediate in the synthesis of a diverse range of pyrazole derivatives for pharmaceutical research.[2] The presence of the reactive bromine atom and the vinyl group allows for a variety of chemical modifications, making it a valuable scaffold for building libraries of potential drug candidates. These derivatives have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]
The general workflow for the utilization of this compound in a drug discovery program is illustrated in the diagram below.
References
Spectroscopic Analysis of 4-Bromo-1-vinyl-1H-pyrazole: A Technical Overview
Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-1-vinyl-1H-pyrazole did not yield specific datasets within publicly accessible scientific literature and databases. The following guide is therefore based on established principles of spectroscopic analysis for heterocyclic compounds and provides predicted data based on the compound's structure, alongside generalized experimental protocols.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of this compound. The document outlines standard experimental methodologies and presents expected spectroscopic data in a structured format.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on typical chemical shifts and fragmentation patterns for pyrazole and vinyl-substituted heterocyclic compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 7.7 | s | - | H-3 |
| ~7.6 - 7.8 | s | - | H-5 |
| ~7.0 - 7.2 | dd | ~16, ~9 | Vinyl CH |
| ~5.6 - 5.8 | d | ~16 | Vinyl CH₂ (trans) |
| ~5.1 - 5.3 | d | ~9 | Vinyl CH₂ (cis) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-3 |
| ~95 | C-4 |
| ~130 | C-5 |
| ~130 | Vinyl CH |
| ~108 | Vinyl CH₂ |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (pyrazole ring) |
| ~3000 - 3100 | Medium | C-H stretch (vinyl group) |
| ~1640 | Medium | C=C stretch (vinyl group) |
| ~1500 - 1550 | Strong | C=N, C=C stretch (pyrazole ring) |
| ~960 | Strong | C-H bend (vinyl group, out-of-plane) |
| ~600 - 800 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 172/174 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 145/147 | Medium | [M - C₂H₃]⁺ (Loss of vinyl group) |
| 93 | Medium | [M - Br]⁺ (Loss of bromine) |
| 66 | High | [C₄H₄N]⁺ (Fragment of pyrazole ring) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: The spectrum is recorded using a proton-decoupled pulse sequence. Approximately 1024 scans are accumulated with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: An FT-IR spectrometer is used for data collection.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is utilized.
-
Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide to the Reactivity and Chemical Stability of 4-Bromo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three key reactive sites—the brominated C4-position, the N1-vinyl group, and the pyrazole ring itself—endows this molecule with a rich and tunable chemical reactivity. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing from available literature to offer insights into its utility in synthetic applications. This document details its participation in key cross-coupling reactions, cycloadditions, and its stability profile under various conditions, supported by experimental data and protocols where available.
Introduction
The pyrazole nucleus is a prominent scaffold in a wide array of biologically active compounds.[1] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery. This compound serves as a valuable intermediate, offering multiple handles for molecular elaboration. The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents. The N1-vinyl group can participate in cycloaddition reactions and also serves as a protecting group that can be removed under specific conditions.[2] Understanding the interplay of these reactive sites and the overall stability of the molecule is crucial for its effective application in complex synthetic sequences.
Chemical Reactivity
The reactivity of this compound is characterized by the independent and sometimes competing reactions of its vinyl group and the bromo-substituted pyrazole core.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone for the synthesis of complex organic molecules.
While specific studies on this compound are limited, the Suzuki-Miyaura coupling of unprotected 4-bromopyrazoles with various boronic acids has been reported to proceed in good to very good yields.[3] These reactions typically employ a palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos, and a base like potassium phosphate in a dioxane/water solvent system. The vinyl group at the N1 position can act as a protecting group, potentially influencing the reaction's efficiency.
General Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazoles [3]
A reaction vessel is charged with the 4-bromopyrazole derivative (1.0 mmol), the corresponding boronic acid (2.0 mmol), a palladium precatalyst such as XPhos Pd G2 (6-7 mol%), and potassium phosphate (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Dioxane (4 mL) and water (1 mL) are added, and the mixture is heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography.
The Heck-Mizoroki reaction provides a powerful method for the alkenylation of aryl halides. While no specific quantitative data for this compound has been found, the Heck reaction of other 4-bromopyrazole derivatives has been documented. For instance, the reaction of 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate has been reported, albeit with a modest yield of 32%.[4] This suggests that the C4-bromo position is reactive under Heck conditions, though optimization is likely necessary to achieve high yields.
General Experimental Protocol: Heck-Mizoroki Reaction [5]
In a reaction vial, the aryl bromide (e.g., this compound), an alkene (e.g., an acrylate), a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (if required), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile). The mixture is heated (typically between 80-100 °C) with stirring for a specified time. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.
Cycloaddition Reactions
The N1-vinyl group of this compound can participate in various cycloaddition reactions, providing a route to more complex heterocyclic systems.
The reaction of 1-vinylpyrazoles with tetracyanoethylene in aprotic solvents has been shown to yield 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles via a [2+2] cycloaddition.[2] For this compound, this reaction proceeds with a reported yield of 2-5%.[2]
| Reactant | Product | Yield (%) | Reference |
| This compound and Tetracyanoethylene | 1-(4-Bromo-1H-pyrazol-1-yl)-2,2,3,3-tetracyanocyclobutane | 2-5 | [2] |
Reactions of the Vinyl Group
The vinyl group of this compound is susceptible to reaction with hydrogen halides. At 20-25 °C, it adds hydrogen halides across the double bond according to Markovnikov's rule to form 1-(1'-haloethyl)pyrazoles.[2] These products can then undergo further hydrohalogenation at the N2 position of the pyrazole ring.[2] This reactivity highlights the instability of the vinyl group under certain acidic conditions.
Chemical Stability
The stability of this compound is a critical consideration for its storage and use in synthesis.
Stability to Acids and Bases
As mentioned in the hydrohalogenation section, this compound is unstable in the presence of strong acids like HBr and HCl, leading to addition products across the vinyl double bond.[2] The hydrohalide salts of less basic vinylpyrazoles, including the 4-bromo derivative, are reported to decompose rapidly.[2] While specific studies on its stability to basic conditions are not detailed in the available literature, N-vinyl groups can be susceptible to hydrolysis under certain acidic or basic conditions, which would lead to the formation of 4-bromopyrazole and acetaldehyde.[1]
Thermal Stability
While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound has been found, general information on vinylpyrazoles suggests they have good shelf life, with no polymerization observed in the neat liquid even after two years.[2] However, at elevated temperatures, such as those used in some Diels-Alder reactions (e.g., 180-220 °C), polymerization of vinylpyrazoles can occur.[2]
Photochemical Stability
Specific studies on the photochemical stability of this compound are lacking. However, the vinyl group and the pyrazole ring are both chromophores that could absorb UV radiation, potentially leading to degradation or polymerization reactions.
Synthesis
Several methods are available for the synthesis of N-vinylpyrazoles. A common and efficient method involves the N-alkylation of the parent pyrazole with a two-carbon electrophile followed by an elimination step.
General Experimental Protocol: Synthesis of 1-Vinylpyrazoles via Phase Transfer Catalysis [2]
4-Bromopyrazole is reacted with dichloroethane in the presence of a phase transfer catalyst (e.g., a quaternary ammonium salt) and a base in a biphasic system (e.g., water/organic solvent). The initial N-alkylation yields 4-bromo-1-(2-chloroethyl)-1H-pyrazole. Subsequent dehydrochlorination under the reaction conditions or in a separate step affords this compound. This method often provides good yields (75-90% for general 1-vinylpyrazoles).
Conclusion
This compound is a valuable synthetic intermediate with a diverse range of reactivity. The C4-bromo group allows for the introduction of molecular complexity through well-established cross-coupling methodologies, while the N1-vinyl group can participate in cycloaddition reactions and is susceptible to electrophilic addition. The stability of the molecule is a key consideration, particularly its sensitivity to acidic conditions. While the existing literature provides a solid foundation for understanding its chemical behavior, further research is needed to fully quantify its reactivity in important transformations like the Suzuki-Miyaura and Heck reactions and to thoroughly characterize its thermal and photochemical stability. Such studies will undoubtedly expand the utility of this versatile building block in the synthesis of novel compounds for drug discovery and materials science.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Halopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 4-halopyrazoles (4-X-pzH, where X = F, Cl, Br, I). These compounds are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in kinase inhibitors and other therapeutics.[1] Their utility stems from the unique interplay of the pyrazole core's inherent biological activity and the tunable reactivity of the C4-halogen bond.
Core Physical and Chemical Properties
The physical and chemical characteristics of 4-halopyrazoles are fundamental to their handling, characterization, and application in synthesis. Key properties are summarized below, with more detailed data presented in the subsequent tables.
The pyrazole scaffold itself is a privileged structure in drug discovery.[1] The introduction of a halogen atom at the C4-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic diversification of compound libraries, a crucial step in the drug development process.
Data Presentation: Quantitative Physical Properties
The following tables summarize key quantitative data for 4-halopyrazoles, facilitating easy comparison across the halogen series.
Table 1: Melting and Boiling Points of 4-Halopyrazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluoropyrazole | C₃H₃FN₂ | 86.07 | --- | --- |
| 4-Chloropyrazole | C₃H₃ClN₂ | 102.52 | 75 - 79[2] | 220[2] |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | --- | --- |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 108 - 110[3][4] | 291.9 ± 13.0 (Predicted)[3] |
Table 2: Physicochemical Parameters of 4-Halopyrazoles
| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) | LogP |
| 4-Iodopyrazole | 12.68 (Predicted)[3] | 1.95 (Predicted)[3] | 1.7[3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-halopyrazoles.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are influenced by the electronegativity of the halogen substituent.[3] For the parent 4-halopyrazoles, the protons at the 3 and 5 positions are equivalent at room temperature due to tautomerization.[5]
-
¹³C NMR: The carbon atom attached to the halogen atom exhibits a characteristic chemical shift.[3]
-
Infrared (IR) Spectroscopy: The IR spectra of 4-halopyrazoles show a complex region between 2600 and 3200 cm⁻¹ which is attributed to N-H stretching vibrations influenced by hydrogen bonding.[3][6]
Chemical Properties and Reactivity
The chemical reactivity of 4-halopyrazoles is dominated by the nature of the carbon-halogen bond. The strength of this bond follows the trend C-I < C-Br < C-Cl, which dictates the general reactivity order in many reactions.[1]
Cross-Coupling Reactions:
4-Halopyrazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The general reactivity trend is I > Br > Cl.[1]
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the 4-halopyrazole with a boronic acid derivative.
-
Sonogashira Coupling: This reaction couples the 4-halopyrazole with a terminal alkyne to form a C(sp²)-C(sp) bond.[1]
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 4-halopyrazole with an amine.
While 4-iodopyrazoles are generally the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloropyrazoles are more stable and cost-effective but necessitate the use of more active and specialized catalyst systems for efficient coupling.[1]
Halogen and Hydrogen Bonding:
4-Bromo- and 4-iodopyrazole are recognized for their ability to participate in both halogen and hydrogen bonding. This dual capability has led to them being described as "magic bullets" for applications in biochemical structure determination.[7][8]
Experimental Protocols
Detailed methodologies for key experiments involving 4-halopyrazoles are provided below.
1. Synthesis of 4-Iodopyrazole via Direct Iodination
This protocol describes a common method for the synthesis of 4-iodopyrazole from pyrazole.[3]
-
Materials:
-
Pyrazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
5% Aqueous Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Water
-
-
Procedure:
-
Dissolve pyrazole in a solution of potassium iodide and sodium bicarbonate in water.
-
Add a solution of iodine in water dropwise to the pyrazole solution with stirring.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Partition the reaction mixture between ethyl acetate and a 5% aqueous sodium bisulfite solution.[3]
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Remove the solvent by filtration and concentration to yield 4-iodopyrazole as a white solid.[3]
-
2. General Procedure for Sonogashira Coupling of 4-Iodopyrazoles
This protocol outlines a general method for the palladium-catalyzed coupling of a 4-iodopyrazole with a terminal alkyne.[1]
-
Materials:
-
4-Iodo-pyrazole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv)
-
Base (e.g., triethylamine, 2.0-3.0 equiv)
-
Solvent (e.g., DMF or THF)
-
Water
-
Organic solvent for extraction
-
-
Procedure:
-
To a solution of the 4-iodo-pyrazole and a terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) co-catalyst, and base.[1]
-
Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Remove the solvent under reduced pressure.[1]
-
Partition the residue between water and an organic solvent.[1]
-
Separate the organic layer, dry, and concentrate to obtain the crude product, which can be further purified by chromatography.
-
Mandatory Visualization
The following diagrams illustrate key logical relationships and experimental workflows related to 4-halopyrazoles.
Caption: Synthetic route to 4-halopyrazoles and their subsequent cross-coupling reactions.
Caption: Experimental workflow for the Sonogashira cross-coupling of 4-iodopyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
In-Depth Technical Guide: Safety, Hazards, and Toxicity of 4-Bromo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-vinyl-1H-pyrazole is a substituted pyrazole compound with potential applications in organic synthesis and medicinal chemistry. As with any novel chemical entity, a thorough understanding of its safety, hazard profile, and potential toxicity is paramount for safe handling and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the available safety data, outlines relevant experimental protocols for toxicity assessment, and explores potential metabolic pathways and toxicological mechanisms based on its structural motifs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate handling and storage procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| IUPAC Name | 4-bromo-1-ethenylpyrazole | [1] |
| CAS Number | 80308-80-1 | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| XLogP3 | 1.5 | [1] |
Hazard Identification and Classification
Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.
Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data Summary
| Toxicological Endpoint | Data for this compound | General Information for Pyrazole/Vinyl Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | Pyrazole derivatives exhibit a wide range of toxicities. Acute toxicity tests on some pyrazole derivatives have found them to be practically nontoxic. |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[1] | Consistent with GHS classification. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[1] | Consistent with GHS classification. |
| Respiratory or Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | Some N-vinyl compounds have shown genotoxic potential, while others have not. The vinyl group can be metabolized to a reactive epoxide, which could potentially interact with DNA. |
| Carcinogenicity | No data available. | The carcinogenic potential of N-vinyl compounds varies widely. Some, like N-vinyl pyrrolidone, are carcinogenic in rodents, while others are not.[2] |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[1] | Consistent with GHS classification. |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |
| Aspiration Hazard | No data available. |
Potential Metabolic Pathways and Mechanisms of Toxicity
The toxicity of this compound is likely influenced by its metabolism. The presence of a vinyl group suggests a metabolic pathway analogous to other N-vinyl compounds, such as vinyl chloride. The primary route of metabolism is expected to involve oxidation by cytochrome P450 enzymes in the liver.
Caption: Proposed metabolic pathway of this compound.
The initial oxidation of the vinyl group by cytochrome P450 (CYP) enzymes, particularly CYP2E1, can lead to the formation of a reactive epoxide intermediate.[3] This epoxide is electrophilic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and potential mutagenicity.[4] The epoxide can also undergo spontaneous rearrangement to form a chloroacetaldehyde analog, which is also a reactive species.
Detoxification of these reactive intermediates primarily occurs through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugates are further metabolized to mercapturic acid derivatives, which are then excreted in the urine.[3]
The balance between metabolic activation and detoxification pathways is a critical determinant of the overall toxicity of this compound.
Experimental Protocols for Toxicity Assessment
To fully characterize the toxicological profile of this compound, a series of standardized tests should be conducted. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized.
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of the substance.
Methodology:
-
Animal Model: Typically, female rats are used.
-
Procedure: A single animal is dosed with the test substance at a starting dose level selected based on available information.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Endpoint: The test is continued until a stopping criterion is met, and the LD50 is calculated using maximum likelihood methods.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
Objective: To assess the potential of the substance to cause skin irritation.
Methodology:
-
Test System: A commercially available reconstructed human epidermis (RhE) model is used.
-
Procedure: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using a cell viability assay, typically the MTT assay.
-
Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
Objective: To assess the potential of the substance to cause serious eye damage or eye irritation.
Methodology:
-
Test System: A commercially available reconstructed human cornea-like epithelium (RhCE) model is used.
-
Procedure: The test substance is applied topically to the surface of the RhCE tissue.
-
Exposure: The tissue is exposed to the substance for a defined period.
-
Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using the MTT assay.
-
Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
Objective: To assess the mutagenic potential of the substance.
Methodology:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Logical Workflow for Safety Assessment
The safety assessment of a novel compound like this compound should follow a structured, tiered approach. This begins with in silico and in vitro methods to minimize animal testing and progresses to in vivo studies only when necessary.
Caption: A tiered workflow for the safety assessment of new chemical entities.
Conclusion
This compound is a hazardous chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound are limited, its structural features suggest a potential for metabolic activation to reactive intermediates. A comprehensive toxicological evaluation following standardized protocols is necessary to fully characterize its safety profile for any potential application in research and drug development. Researchers and scientists must adhere to strict safety protocols, including the use of appropriate personal protective equipment, when handling this compound.
References
- 1. This compound | C5H5BrN2 | CID 13498184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of 14 C-vinyl chloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Bromo-1-vinyl-1H-pyrazole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, and several pyrazole-containing drugs have been successfully commercialized for treating diseases ranging from cancer to viral infections and inflammatory conditions.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of substituted pyrazoles has become a cornerstone in medicinal chemistry and drug discovery.[1][2][5]
This document provides detailed application notes and protocols for the use of 4-Bromo-1-vinyl-1H-pyrazole in Suzuki coupling reactions to generate novel 4-aryl-1-vinyl-1H-pyrazole derivatives. These products are of significant interest as they can serve as key intermediates or final compounds in the development of new therapeutic agents, particularly kinase inhibitors and immunomodulators.[3][6][7]
Suzuki-Miyaura Coupling: A General Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8][9][10] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[9]
Application in Drug Discovery
The synthesis of 4-aryl-1-vinyl-1H-pyrazoles via Suzuki coupling provides access to a diverse range of compounds with potential therapeutic applications. The pyrazole core is a key feature in numerous approved drugs that target a variety of biological pathways. For instance, pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3] Furthermore, recent research has highlighted the role of pyrazole-containing molecules as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.[6][7] The vinyl group at the N1 position of the pyrazole can also be a site for further functionalization or can influence the pharmacokinetic properties of the molecule.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄
This protocol is adapted from a general procedure for the coupling of 4-bromopyrazole derivatives.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water for a 0.1 mmol scale reaction).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-vinyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Nitrogen gas
Procedure:
-
In a microwave vial, dissolve this compound and the arylboronic acid in DME and water (e.g., 10:4 v/v ratio).
-
Add Pd(PPh₃)₄ and Cs₂CO₃ to the vial under a nitrogen atmosphere.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and proceed with aqueous workup and purification as described in Protocol 1.
Quantitative Data
The following table summarizes expected yields for the Suzuki coupling of unprotected 4-bromo-1H-pyrazole with various arylboronic acids using XPhos Pd G2 as the catalyst.[11] These yields can serve as a benchmark for the optimization of the reaction with this compound.
| Entry | Boronic Acid | Product | Yield (%)[11] |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[11]
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PD-1/PD-L1 signaling pathway by pyrazole derivatives.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromopyrazoles. The functionalization of the pyrazole scaffold, a privileged structure in medicinal chemistry, is of paramount importance for the development of novel therapeutic agents. This document outlines key palladium-catalyzed methods including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H arylation, offering a versatile toolkit for the synthesis of diverse pyrazole derivatives.
Introduction
The pyrazole core is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds at the C4-position of the pyrazole ring, enabling the synthesis of complex molecular architectures with high efficiency and functional group tolerance. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the successful application of these transformative methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 4-bromopyrazoles and various organoboron reagents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Entry | Pyrazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >95 |
| 2 | 1-Methyl-4-bromopyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 3 | 1-Benzyl-4-bromopyrazole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 88 |
| 4 | 4-Bromo-1H-pyrazole | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-95 |
| 5 | 4-Bromo-1H-pyrazole | Indole-5-boronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure using Pd(PPh₃)₄:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), the respective arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water (4:1 ratio, to make a 0.05 M solution with respect to the pyrazole).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.
Protocol for Unprotected N-H Pyrazoles:
-
In an oven-dried reaction vessel, combine the unprotected 4-bromopyrazole (1.0 equiv), the arylboronic acid (2.0 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas.
-
Add the XPhos Pd G2 precatalyst (6-7 mol%).
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Heat the mixture to 100 °C and stir vigorously for 24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Heck Reaction
The Heck reaction enables the arylation of alkenes with 4-bromopyrazoles, providing access to styrenyl- and other alkenyl-substituted pyrazoles. This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.
Data Presentation: Heck Reaction of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-4-bromopyrazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 75-85 (Est.) |
| 2 | 1-Benzyl-4-bromopyrazole | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMAc | 120 | 24 | 80-90 (Est.) |
| 3 | 4-Bromo-1-tritylpyrazole | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 80 | 16 | 70-80 (Est.) |
Note: Yields are estimated based on typical Heck reactions as specific data for 4-bromopyrazoles is limited in the initial search results.
Experimental Protocol: Heck Reaction
General Procedure:
-
In a sealable reaction tube, combine the 4-bromopyrazole derivative (1.0 equiv), the alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).
-
Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv) and the solvent (e.g., DMF, DMAc, or acetonitrile).
-
Seal the tube and purge with an inert gas.
-
Heat the reaction mixture to the specified temperature (80-140 °C) and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles through the reaction of 4-bromopyrazoles with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Data Presentation: Sonogashira Coupling of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-4-bromopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 12 | 85-95 (Est.) |
| 2 | 1-Benzyl-4-bromopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 8 | 80-90 (Est.) |
| 3 | 4-Bromo-1-tritylpyrazole | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Acetonitrile | 60 | 10 | 75-85 (Est.) |
Note: Yields are estimated based on general Sonogashira coupling protocols.
Experimental Protocol: Sonogashira Coupling
General Procedure:
-
To a Schlenk flask, add the 4-bromopyrazole derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add the solvent (e.g., THF, DMF, or acetonitrile) and the amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles by coupling 4-bromopyrazoles with a wide variety of primary and secondary amines. The choice of ligand is crucial for the success of this reaction.
Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 67 |
| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 60 |
| 3 | 1-Benzyl-4-bromopyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| 4 | 4-Bromo-1H-pyrazole | 4-Fluoroaniline | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | Toluene | RT | 12 | 85 |
| 5 | 4-Bromo-1H-pyrazole | Benzylamine | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | Toluene | RT | 12 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination
Procedure for N-Trityl-4-bromopyrazole (Microwave):
-
To a microwave vial, add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (20 mol%).
-
Add potassium t-butoxide (2.0 equiv).
-
Add xylene as the solvent, followed by the amine (2.0 equiv).
-
Seal the vial and heat in a microwave reactor at 160 °C for 10 minutes.
-
After cooling, dilute with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.[1]
Procedure for Unprotected 4-Bromopyrazole:
-
In a glovebox, to a vial add the tBuBrettPhos Pd G3 precatalyst (2 mol%) and the amine (1.2 equiv).
-
Add toluene, followed by a solution of LHMDS (1.0 M in THF, 2.2 equiv).
-
Add the 4-bromo-1H-pyrazole (1.0 equiv).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Direct C-H Arylation
Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. For N-substituted 4-bromopyrazoles, the C5-position can be selectively arylated.
Data Presentation: C-H Arylation of N-Substituted 4-Bromopyrazoles
| Entry | Pyrazole Substrate | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Methyl-4-bromopyrazole | 4-Bromoanisole | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 85 |
| 2 | 1-Methyl-4-bromopyrazole | 4-Bromotoluene | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 90 |
| 3 | 1-Methyl-4-bromopyrazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 78 |
Experimental Protocol: C-H Arylation
General Procedure:
-
In a sealable tube, combine the N-substituted 4-bromopyrazole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (1 mol%), and KOAc (2.0 equiv).
-
Add DMA as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[2]
Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates the different palladium-catalyzed cross-coupling pathways for the functionalization of a 4-bromopyrazole core, leading to a variety of substituted pyrazole derivatives.
References
Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives from 4-Bromo-1-vinyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, antifungal, and enzyme inhibitory properties.[1][2][3][4][5][6][7][8][9][10][11][12] The functionalization of the pyrazole scaffold is a key strategy in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of novel 4-substituted-1-vinyl-1H-pyrazole derivatives starting from the versatile building block, 4-Bromo-1-vinyl-1H-pyrazole. The protocols focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl moieties at the C4 position, respectively.[13][14][15]
The N-vinyl substitution is of particular interest as it can influence the biological activity and metabolic stability of the resulting compounds. These application notes offer step-by-step experimental procedures, quantitative data for expected outcomes, and visualizations of the synthetic pathways to guide researchers in the efficient synthesis and exploration of this promising class of molecules.
Synthetic Pathways Overview
The derivatization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.
Caption: General synthetic routes from this compound.
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-vinyl-1H-pyrazoles
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[16] This protocol describes the synthesis of 4-aryl-1-vinyl-1H-pyrazoles, which have shown potential as anticancer and antifungal agents.[1][2] Microwave-assisted synthesis can significantly reduce reaction times.[17][18][19]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-carbamoylphenylboronic acid)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Potassium carbonate (K₂CO₃)
-
2-Propanol (iPrOH)
-
Water (deionized)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and bis(triphenylphosphine)palladium(II) chloride (0.1 mmol, 10 mol%).
-
Add a mixture of 2-propanol and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 2 hours.[17]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-vinyl-1H-pyrazole.
Expected Yields and Variations:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of related 4-bromopyrazoles with various arylboronic acids. While specific data for the 1-vinyl substrate is limited, these examples provide a reasonable expectation for reaction efficiency.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Carbamoylphenylboronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | iPrOH/H₂O | 150 (MW) | 2 | ~35 (overall) | [17] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95 | [20] |
| 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 50-70 | [18] |
Heck Reaction for the Synthesis of 4-Alkenyl-1-vinyl-1H-pyrazoles
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[21] This method is employed to synthesize 4-alkenyl-1-vinyl-1H-pyrazoles, which are valuable intermediates in organic synthesis and may possess biological activity.
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and the alkene (1.2 mmol) in acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4-alkenyl-1-vinyl-1H-pyrazole.
Expected Yields and Variations:
The following data for the Heck-Mizoroki reaction of a related 1-trityl-4-iodo-1H-pyrazole provides a useful reference for expected outcomes.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | MeCN | 100 | 12 | 95 | [22] |
| tert-Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | MeCN | 100 | 12 | 90 | [22] |
| Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | MeCN | 100 | 12 | 44 | [22] |
Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-vinyl-1H-pyrazoles
The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[23][24][25] This protocol is used to synthesize 4-alkynyl-1-vinyl-1H-pyrazoles, a class of compounds that has been investigated as potential enzyme inhibitors.[5]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a flask flushed with an inert gas (e.g., argon), add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add degassed toluene (10 mL) followed by degassed triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 6-20 hours.[26]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to afford the 4-alkynyl-1-vinyl-1H-pyrazole.
Expected Yields and Variations:
The following table presents typical yields for the Sonogashira coupling of a related 4-bromo-6H-1,2-oxazine, which can serve as an estimate for the reaction with this compound.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 6 | ~80 | [26] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 20 | ~75 | [26] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 20 | ~70 | [26] |
Biological Activity of Synthesized Derivatives
The synthesized 4-substituted-1-vinyl-1H-pyrazoles are expected to exhibit a range of biological activities. Below is a summary of reported activities for structurally related pyrazole derivatives.
Anticancer Activity:
Numerous pyrazole derivatives have demonstrated significant anticancer properties by targeting various cellular pathways.[1][3][9][11]
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 1,3-Diphenyl-5-(4-bromophenyl)pyrazole | MCF-7 (Breast) | 5.8 µM | [1] |
| 1,3-Diphenyl-5-(4-chlorophenyl)pyrazole | A549 (Lung) | 8.0 µM | [1] |
| Indole-pyrazole hybrids | HCT116 (Colon) | < 23.7 µM | [3] |
| Pyrazole-benzothiazole hybrids | HT29 (Colon) | 3.17 µM | [3] |
Antifungal Activity:
Pyrazole-containing compounds are also known for their antifungal effects against various plant and human pathogens.[2][4][6][27][28]
| Compound Class | Fungal Strain | Activity (MIC/EC₅₀) | Reference |
| Pyrazole with aryl trifluoromethoxy group | F. graminearum | 0.0530 µM (EC₅₀) | [2][27][28] |
| 1,3,5-Triaryl-4,5-dihydropyrazole-imidazole | C. albicans | - | [6] |
| 4-Hetarylpyrazoles | B. subtilis | 3.125 µg/mL (MIC) | [4] |
Enzyme Inhibitory Activity:
The pyrazole scaffold is a common feature in various enzyme inhibitors, including those targeting kinases and phosphodiesterases.[5][7][10][12]
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
| 4-Alkynyl pyrazoles | PDE4B | - | [5] |
| Pyrazole-pyridazine hybrids | COX-2 | 1.79 - 9.63 µM | [10][12] |
| Tridentate N,N-bis(pyrazolylmethyl)amines | Urease | - | [7] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis of a diverse library of novel pyrazole derivatives from this compound. The Suzuki-Miyaura, Heck, and Sonogashira reactions offer efficient and versatile routes to 4-aryl, 4-alkenyl, and 4-alkynyl substituted 1-vinyl-pyrazoles, respectively. The resulting compounds are of significant interest for screening in drug discovery programs, given the well-established and broad-ranging biological activities of the pyrazole scaffold. Researchers are encouraged to utilize these methodologies as a foundation for further exploration and optimization to develop novel therapeutic agents.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and antimycobacterial activity of 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 14. jocpr.com [jocpr.com]
- 15. nobelprize.org [nobelprize.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mdpi.com [mdpi.com]
- 26. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-vinyl-1H-pyrazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a reactive bromine atom at the C4-position and a vinyl group at the N1-position, offers multiple avenues for synthetic diversification. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl substituents.[3][4][5][6] The vinyl group, while being a stable protecting group, can also participate in various chemical transformations, including cycloaddition reactions.[7] These features make this compound an invaluable tool for the synthesis of novel drug candidates.
Synthetic Applications
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of substituted pyrazole derivatives. The bromine atom at the 4-position is readily displaced in cross-coupling reactions, allowing for the construction of complex molecular architectures.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring. This is particularly relevant in the development of kinase inhibitors, where specific aryl substituents are often crucial for binding to the ATP-binding pocket of the target kinase.
| Compound Class | Target Kinase(s) | Example IC₅₀ Values (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | Compound 3f: JAK1: 3.4, JAK2: 2.2, JAK3: 3.5 | [8] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Compound 15: Kᵢ = 5 | [9] |
| Pyrazol-4-yl Urea (AT9283) | Aurora A, Aurora B, JAK2, Abl(T315I) | AT9283: Aurora A: 3, Aurora B: 3 | [10] |
| 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones | CDK2, CDK4 | Low micromolar range | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the corresponding arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-vinyl-1H-pyrazole.
Protocol 2: Diels-Alder Reaction of this compound with N-Phenylmaleimide
The vinyl group of this compound can act as a diene in Diels-Alder reactions, although its reactivity may be influenced by the electron-withdrawing nature of the bromopyrazole ring.[7]
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
Toluene or xylene
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and N-phenylmaleimide in toluene.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction for the formation of the cycloadduct by TLC or LC-MS. Note that prolonged reaction times may be necessary, and yields may be modest.[7]
-
After completion or when no further conversion is observed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the Diels-Alder adduct.
Biological Significance and Signaling Pathways
Derivatives of this compound, particularly those synthesized via Suzuki-Miyaura coupling, have shown significant potential as inhibitors of various protein kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition and the JAK/STAT Signaling Pathway
Many pyrazole-based compounds are potent inhibitors of the Janus kinase (JAK) family of enzymes.[8] The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and immune responses. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases.
Below is a diagram illustrating the general mechanism of action for a pyrazole-based JAK inhibitor.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.
Experimental Workflow
The general workflow for utilizing this compound in a drug discovery program involves several key stages, from initial synthesis to biological evaluation.
Caption: A typical workflow for the development of kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its utility in constructing diverse libraries of substituted pyrazoles via robust and efficient cross-coupling reactions makes it an important tool in modern drug discovery, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and other diseases. The straightforward functionalization of this scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 4-Bromo-1-vinyl-1H-pyrazole in Pharmaceutical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block with significant applications in pharmaceutical drug discovery. Its unique structure, featuring a reactive bromine atom at the C4-position and a vinyl group at the N1-position, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors targeting the JAK/STAT signaling pathway. Detailed protocols for the synthesis of derivatives via Suzuki-Miyaura cross-coupling and for the biological evaluation of these compounds are provided.
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity. The presence of the pyrazole nucleus in drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity agent) highlights its therapeutic importance.[1]
This compound serves as a key intermediate in the synthesis of a variety of pyrazole derivatives. The bromine atom at the C4-position is particularly useful for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of various aryl and heteroaryl groups.[2] The vinyl group at the N1-position can also be modified or may contribute to the overall pharmacological profile of the molecule.
Key Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Kinase Inhibition: A significant area of application is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole-based compounds have been successfully designed as potent inhibitors of various kinases.
-
Anti-inflammatory Activity: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives are continuously being explored for their potential to inhibit key inflammatory mediators.
-
Anticancer Agents: By targeting kinases and other cancer-related pathways, pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.
Featured Application: Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and hematopoiesis.[3] Aberrant activation of the JAK/STAT pathway is implicated in various cancers and inflammatory diseases.[3][4] Consequently, inhibitors of JAK kinases are of significant therapeutic interest.
A series of 4-amino-pyrazole derivatives, which can be synthesized from a 4-bromopyrazole precursor, have been identified as potent inhibitors of JAK1, JAK2, and JAK3 kinases.[3][4]
Signaling Pathway Diagram
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.
Quantitative Data
The following tables summarize the in vitro biological activity of representative 4-amino-pyrazole derivatives as JAK kinase inhibitors and their antiproliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Amino-pyrazole Derivatives [3][4]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Compound 3f | 3.4 | 2.2 | 3.5 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of 4-Amino-pyrazole Derivatives against Cancer Cell Lines [3][4]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Compound 3f | PC-3 | Prostate Cancer | >20 |
| HEL | Erythroleukemia | 1.8 | |
| K562 | Myelogenous Leukemia | 2.5 | |
| MCF-7 | Breast Cancer | 15.6 | |
| MOLT4 | Lymphoblastic Leukemia | 1.9 | |
| Compound 11b | HEL | Erythroleukemia | 0.35 |
| K562 | Myelogenous Leukemia | 0.37 | |
| Ruxolitinib | HEL | Erythroleukemia | 1.2 |
| K562 | Myelogenous Leukemia | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
Synthesis of 4-Aryl-1-vinyl-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 4-aryl-1-vinyl-1H-pyrazoles from this compound and an appropriate arylboronic acid.
Workflow Diagram:
References
Application Notes and Protocols for Sonogashira Coupling with 4-Halopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.[1] Pyrazole moieties are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of an alkynyl group at the C4-position of the pyrazole ring via Sonogashira coupling provides a versatile handle for further functionalization, making this methodology highly relevant for drug discovery and development.
This document provides detailed experimental protocols for the Sonogashira coupling of 4-halopyrazoles, a comparative analysis of the reactivity of different 4-halopyrazoles, and an overview of the relevance of the resulting 4-alkynylpyrazoles in modulating key signaling pathways in drug discovery.
Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling
The reactivity of 4-halopyrazoles in Sonogashira coupling follows the general trend for aryl halides, which is dictated by the carbon-halogen bond strength: I > Br > Cl.[1] Consequently, 4-iodopyrazoles are the most reactive substrates, often allowing for milder reaction conditions and shorter reaction times. 4-bromopyrazoles are also effective coupling partners, though they may require more forcing conditions. 4-chloropyrazoles are the least reactive and typically necessitate more specialized and highly active catalyst systems.
Table 1: Comparative Performance of 4-Halopyrazoles in Sonogashira Coupling
| Halogen | Relative Reactivity | Typical Yield Range (%) | Catalyst System Example | Notes |
| Iodo | Highest | 80-95+ | Pd(PPh₃)₂Cl₂ / CuI | Most reactive, allows for milder conditions (e.g., room temperature to 60 °C). |
| Bromo | High | 70-90 | Pd(PPh₃)₂Cl₂ / CuI | Good balance of reactivity and stability, may require higher temperatures. |
| Chloro | Moderate | 40-70 | Specialized Pd-NHC catalysts | Requires highly active catalyst systems with bulky, electron-rich ligands. |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of 4-iodo- and 4-bromopyrazoles with a terminal alkyne. These protocols can be adapted for other substrates with appropriate optimization.
Protocol 1: Sonogashira Coupling of 4-Iodopyrazole with Phenylacetylene (Copper-Catalyzed)
Materials:
-
1-Substituted-4-iodopyrazole (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-substituted-4-iodopyrazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (5 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Sonogashira Coupling of 4-Bromopyrazole with Phenylacetylene (Copper-Free)
Materials:
-
1-Substituted-4-bromopyrazole (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.5 mmol, 1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl (a commercially available palladium precatalyst) (0.025 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for flash column chromatography
Procedure:
-
In a glovebox or under a positive flow of argon, add the 1-substituted-4-bromopyrazole (1.0 mmol) and [DTBNpP]Pd(crotyl)Cl (0.025 mmol) to a reaction vial equipped with a stir bar.
-
Add anhydrous DMSO (5 mL) and 2,2,6,6-tetramethylpiperidine (2.0 mmol) to the vial.
-
Add phenylacetylene (1.5 mmol) to the mixture.
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling of 4-halopyrazoles.
Sonogashira Catalytic Cycle
Caption: A simplified representation of the copper-catalyzed Sonogashira reaction mechanism.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
4-Alkynylpyrazoles are valuable intermediates in the synthesis of bioactive molecules, particularly kinase inhibitors.[2] Many pyrazole-containing drugs target key signaling pathways implicated in cancer and inflammatory diseases, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the vascular endothelial growth factor receptor (VEGFR) pathways.[3][4]
The JAK/STAT pathway is crucial for cytokine signaling, and its aberrant activation is linked to various cancers and autoimmune disorders.[3][5] Pyrazole-based inhibitors can block the activity of JAKs, thereby preventing the phosphorylation of STATs and the subsequent transcription of target genes involved in cell proliferation and survival.[3][6]
Caption: Pyrazole derivatives can inhibit the JAK/STAT pathway, a key target in drug discovery.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies | MDPI [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210238168A1 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a vital tool in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in a wide array of pharmaceutical agents. The C4-amination of pyrazoles is of particular interest as the pyrazole motif is a key pharmacophore in numerous biologically active compounds.[2][3]
Five-membered heterocyclic halides, such as 4-bromopyrazoles, can present unique challenges in cross-coupling reactions, potentially due to their ability to coordinate with and inhibit the palladium catalyst.[2][3] However, the evolution of sterically hindered and electron-rich phosphine ligands has enabled these transformations to proceed with high efficiency.[2] This document provides a summary of reaction conditions and detailed protocols for the successful Buchwald-Hartwig amination of 4-bromopyrazoles.
Summary of Reaction Conditions
The successful amination of 4-bromopyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various conditions reported in the literature for this transformation.
Table 1: Palladium-Catalyzed Amination of N-Substituted 4-Bromopyrazoles with Various Amines
| 4-Bromopyrazole Substrate | Amine | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1-Trityl-4-bromopyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOBut (2.0) | Xylene | 160 (MW) | 60 |
| 1-Trityl-4-bromopyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOBut (2.0) | Xylene | 160 (MW) | 67 |
| 1-Trityl-4-bromopyrazole | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOBut (2.0) | Xylene | 160 (MW) | 85 |
| 1-H-4-bromopyrazole | Aniline | tBuBrettPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 50 | 95 |
| 1-H-4-bromopyrazole | 4-Fluoroaniline | tBuBrettPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 50 | 91 |
| 1-H-4-bromopyrazole | Benzylamine | tBuBrettPhos Pd G3 (2) | - | LiHMDS (2.2) | THF | 50 | 88 |
| 1-H-4-bromopyrazole | Morpholine | tBuBrettPhos Pd G3 (4) | - | LiHMDS (2.2) | THF | 80 | 75 |
Data synthesized from multiple sources.[3][4]
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of 4-bromopyrazoles.
Protocol 1: General Procedure for the Amination of 1-Trityl-4-bromopyrazole [4][5]
This protocol is suitable for the coupling of N-protected 4-bromopyrazoles with a range of amines.
Materials:
-
1-Trityl-4-bromopyrazole
-
Amine (e.g., piperidine, morpholine, benzylamine)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Potassium tert-butoxide (KOBut)
-
Anhydrous xylene
-
Microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial containing a magnetic stir bar, add 1-trityl-4-bromopyrazole (1.0 equiv.), Pd(dba)₂ (0.10 equiv.), and tBuDavePhos (0.20 equiv.).
-
Seal the vial with a septum and purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add potassium tert-butoxide (2.0 equiv.).
-
Add anhydrous xylene, followed by the amine (2.0 equiv.).
-
Place the sealed vial in a microwave reactor and heat to 160 °C for the specified time (typically 10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrazole.
Protocol 2: General Procedure for the Amination of Unprotected 4-Bromopyrazole [3][6]
This protocol utilizes a modern, highly active precatalyst for the amination of unprotected 4-bromopyrazoles under milder conditions.[3][6]
Materials:
-
4-Bromo-1H-pyrazole
-
Amine (e.g., aniline, morpholine)
-
tBuBrettPhos Pd G3 precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 equiv.) and the tBuBrettPhos Pd G3 precatalyst (0.02-0.04 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous THF, followed by the amine (1.2 equiv.).
-
Add LiHMDS (2.2 equiv.) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (50-80 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the Buchwald-Hartwig amination of 4-bromopyrazoles.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 4-Bromo-1-vinyl-1H-pyrazole in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-vinyl-1H-pyrazole is a functionalized monomer with potential applications in the synthesis of novel polymers. The presence of the bromine atom offers a site for post-polymerization modification, while the pyrazole ring can impart unique thermal, chemical, and coordination properties to the resulting polymer. These polymers could find use in specialty materials, drug delivery systems, and as precursors to other functional materials. This document provides an overview of the synthesis of the monomer, a general protocol for its polymerization, and representative data on the properties of related poly(vinylpyrazole)s.
Note: The polymerization of this compound is not extensively documented in publicly available literature. The provided protocols are based on general methods for the polymerization of vinylpyrazoles and may require optimization.
Monomer Synthesis: this compound
The synthesis of this compound first involves the bromination of 1H-pyrazole, followed by N-vinylation.
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole
This protocol is adapted from standard bromination procedures for pyrazoles.
Materials:
-
1H-Pyrazole
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1H-pyrazole in water in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide.
-
In a separate dropping funnel, prepare a solution of bromine in water.
-
Add the bromine solution dropwise to the pyrazole solution while stirring vigorously and maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the red color of bromine disappears.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-Bromo-1H-pyrazole can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is a representative method based on the vinylation of N-heterocycles with vinyl acetate.[1]
Materials:
-
4-Bromo-1H-pyrazole
-
Vinyl acetate
-
Mercuric(II) acetate (Hg(OAc)₂)
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-1H-pyrazole, a large excess of vinyl acetate (which also acts as the solvent), and a catalytic amount of mercuric(II) acetate.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and neutralize the acid with potassium carbonate.
-
Filter the mixture to remove the catalyst and any salts.
-
Remove the excess vinyl acetate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Diagram of Monomer Synthesis
Caption: Synthesis pathway for this compound.
Polymer Synthesis: Poly(this compound)
The polymerization of vinylpyrazoles can be initiated by free-radical initiators. The presence of the bromo-substituent on the pyrazole ring may influence the polymerization kinetics and the properties of the resulting polymer.
Protocol 3: Free-Radical Polymerization of this compound (General Procedure)
This is a general protocol for the free-radical polymerization of vinyl monomers and should be adapted and optimized for this compound.
Materials:
-
This compound (freshly purified)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Polymer precipitation solvent (e.g., methanol, ethanol, or hexane)
-
Vacuum oven
Procedure:
-
Dissolve the purified this compound monomer in the chosen anhydrous, deoxygenated solvent in a Schlenk flask under an inert atmosphere.
-
Add the free-radical initiator (typically 0.1-1 mol% relative to the monomer).
-
Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a predetermined time (e.g., 12-24 hours).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Diagram of Polymerization Workflow
Caption: General workflow for free-radical polymerization.
Data on Poly(vinylpyrazole)s
| Polymer | Monomer | Polymerization Method | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (T_g, °C) |
| Poly(1-vinylpyrazole) | 1-Vinylpyrazole | Radical | 150,000 - 330,000[] | Not Reported | Not Reported |
| Poly(N-vinyl-3(5)-methylpyrazole) | N-vinyl-3(5)-methylpyrazole | Radical | Not Reported | Not Reported | Not Reported |
Note: This table is intended for illustrative purposes only. The properties of poly(this compound) will be influenced by the presence of the bromine atom and may differ significantly from the values listed above.
Potential Applications
Polymers derived from this compound hold promise in several areas:
-
Functional Materials: The bromine atom can be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as in sensors or separation membranes.
-
Drug Delivery: The pyrazole moiety is a known pharmacophore. Polymers containing this unit could be investigated for their potential in controlled drug release systems.
-
Coatings and Adhesives: The heterocyclic nature of the repeating unit may impart good thermal stability and adhesive properties to the polymer, making it a candidate for specialty coatings.
-
Coordination Polymers: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, opening up possibilities for the creation of novel coordination polymers with interesting catalytic or electronic properties.
Conclusion
While specific experimental data on the polymerization of this compound is limited, the general methodologies for the synthesis of the monomer and the polymerization of related vinylpyrazoles provide a solid foundation for further research. The resulting polymer, with its modifiable bromine functionality and inherent pyrazole characteristics, represents a promising platform for the development of advanced materials. Further investigation is warranted to fully elucidate the polymerization behavior of this monomer and to characterize the properties and potential applications of the corresponding polymer.
References
Halogenation of Vinylpyrazoles: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the halogenation of vinylpyrazoles, a critical reaction in the synthesis of functionalized pyrazole derivatives for pharmaceutical and agrochemical research. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step procedures for the synthesis of halogenated vinylpyrazoles and comprehensive data for their characterization.
Introduction
Vinylpyrazoles are versatile building blocks in organic synthesis due to the reactive nature of both the pyrazole ring and the vinyl group. The selective halogenation of the vinyl moiety provides a valuable synthetic handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. This document outlines laboratory procedures for the bromination and iodination of the vinyl group in 1-vinylpyrazoles, focusing on electrophilic addition reactions. The protocols provided are based on established methods for the halogenation of alkenes and have been adapted for the specific reactivity of vinylpyrazoles.
Data Presentation
The following table summarizes the expected products and representative yields for the halogenation of 1-vinylpyrazole. Yields can vary depending on the specific pyrazole substrate, substituents on the pyrazole ring, and reaction conditions.
| Starting Material | Halogenating Agent | Product | Typical Yield (%) |
| 1-Vinylpyrazole | Bromine (Br₂) | 1-(1,2-Dibromoethyl)-1H-pyrazole | 60-75% |
| 1-Vinylpyrazole | N-Iodosuccinimide (NIS) | 1-(1,2-Diiodoethyl)-1H-pyrazole | 55-70% |
Experimental Protocols
Protocol 1: Bromination of 1-Vinylpyrazole
This protocol describes the synthesis of 1-(1,2-dibromoethyl)-1H-pyrazole via the electrophilic addition of bromine to the vinyl group of 1-vinylpyrazole.
Materials:
-
1-Vinylpyrazole
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-vinylpyrazole (1.0 g, 10.6 mmol) in 20 mL of anhydrous carbon tetrachloride.
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.7 g, 10.6 mmol) in 10 mL of anhydrous carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred vinylpyrazole solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., 9:1 to 7:3) to afford 1-(1,2-dibromoethyl)-1H-pyrazole as a pale yellow oil.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 1.6 Hz, 1H, pyrazole-H), 7.55 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.35 (t, J = 2.0 Hz, 1H, pyrazole-H), 5.85 (dd, J = 8.0, 4.0 Hz, 1H, CHBr), 4.10-4.25 (m, 2H, CH₂Br).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.1, 129.8, 107.5, 75.4 (CHBr), 35.2 (CH₂Br).
Protocol 2: Iodination of 1-Vinylpyrazole using N-Iodosuccinimide (NIS)
This protocol details the synthesis of 1-(1,2-diiodoethyl)-1H-pyrazole using N-iodosuccinimide as a milder and more selective iodinating agent.
Materials:
-
1-Vinylpyrazole
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-vinylpyrazole (0.5 g, 5.3 mmol) in 15 mL of anhydrous dichloromethane.
-
Add N-iodosuccinimide (2.4 g, 10.6 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with 20 mL of dichloromethane.
-
Wash the organic layer with 2 x 20 mL of saturated aqueous sodium thiosulfate solution to remove any unreacted iodine and succinimide byproduct.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 1-(1,2-diiodoethyl)-1H-pyrazole.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.62 (s, 1H, pyrazole-H), 7.58 (s, 1H, pyrazole-H), 6.38 (t, J = 2.0 Hz, 1H, pyrazole-H), 5.55 (t, J = 7.2 Hz, 1H, CHI), 4.30 (d, J = 7.2 Hz, 2H, CH₂I).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.3, 130.0, 107.8, 45.1 (CHI), 10.2 (CH₂I).
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: General workflow for the halogenation of vinylpyrazoles.
Caption: Mechanism of electrophilic addition of halogens to vinylpyrazoles.
The Pivotal Role of 4-Bromo-1-vinyl-1H-pyrazole in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors. Among the various functionalized pyrazoles, 4-Bromo-1-vinyl-1H-pyrazole is a versatile and highly valuable building block for the synthesis of a new generation of potent and selective kinase inhibitors. These inhibitors hold promise for the treatment of a multitude of diseases, including cancer and inflammatory disorders, by targeting specific signaling pathways that are dysregulated in these conditions.
The strategic placement of a bromine atom at the 4-position of the pyrazole ring provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the inhibitor's potency and selectivity. The vinyl group at the 1-position offers an additional point of chemical diversity and can influence the molecule's pharmacokinetic properties or serve as a reactive group for further functionalization. This application note provides a detailed overview of the synthetic utility of this compound in constructing advanced kinase inhibitors, complete with experimental protocols and data.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary method for elaborating the this compound core. This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl boronic acids or esters. This versatility is crucial for developing a library of analogues to probe the structure-activity relationship (SAR) of the synthesized inhibitors.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Application in the Synthesis of a Hypothetical Kinase Inhibitor Targeting the PI3K/AKT Pathway
To illustrate the practical application of this compound, we present a synthetic protocol for a hypothetical, yet representative, kinase inhibitor, "Vinylo-pyrazatinib," designed to target the PI3K/AKT signaling pathway. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.
The PI3K/AKT signaling cascade is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Vinylo-pyrazatinib is designed to inhibit a key kinase in this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Vinylo-pyrazatinib.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-1-vinyl-1H-pyrazole (Intermediate 1)
This protocol describes the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (deionized and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (mg) |
| This compound | 187.02 | 1.0 | 187 |
| 4-methoxyphenylboronic acid | 151.96 | 1.2 | 182 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 |
| K₂CO₃ | 138.21 | 2.0 | 276 |
Expected Yield: 75-85%
Protocol 2: Synthesis of "Vinylo-pyrazatinib"
This protocol outlines a hypothetical subsequent reaction to build the final inhibitor, for instance, through a reaction involving the vinyl group. This is a representative example, and the actual synthesis would depend on the desired final structure.
(Further synthetic steps would be detailed here based on a specific, documented synthesis, which is not available in the provided search results. These steps would typically involve modification of the vinyl group or other parts of the molecule to achieve the final pharmacophore.)
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activity data for "Vinylo-pyrazatinib" and a reference compound against key kinases in the PI3K/AKT pathway.
| Compound | Target Kinase | IC₅₀ (nM) |
| Vinylo-pyrazatinib | AKT1 | 15 |
| PI3Kα | 250 | |
| mTOR | >1000 | |
| Reference Inhibitor (e.g., MK-2206) | AKT1 | 8 |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient generation of diverse molecular scaffolds. The development of inhibitors like the hypothetical "Vinylo-pyrazatinib" targeting critical signaling pathways such as the PI3K/AKT cascade underscores the potential of this starting material in advancing the field of targeted cancer therapy. Further exploration of the reactivity of the vinyl group will undoubtedly lead to the discovery of even more innovative and effective kinase inhibitors. Researchers and drug development professionals are encouraged to explore the synthetic potential of this promising intermediate.
Application Notes and Protocols: Agrochemical Applications of Functionalized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its functionalized derivatives are a cornerstone in the development of modern agrochemicals.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, offer a versatile scaffold for chemical modification, leading to a broad spectrum of biologically active molecules.[3][4] The inherent stability of the pyrazole ring and the potential for substitution at multiple positions have enabled the creation of highly effective fungicides, herbicides, and insecticides.[2] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for key functionalized pyrazole compounds used in agriculture.
Agrochemical Applications of Pyrazole Compounds
Functionalized pyrazole compounds have been successfully commercialized to target a variety of agricultural pests, including fungi, weeds, and insects. Their efficacy stems from their ability to interact with specific biological targets within these organisms.[3]
Pyrazole-Based Fungicides
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a wide range of fungal pathogens.[3][5]
-
Mode of Action: SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase). This blockage of the electron transport chain prevents ATP production, ultimately leading to fungal cell death.[3][6] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[3]
-
Examples: Commercially successful pyrazole-based SDHI fungicides include Bixafen, Fluxapyroxad, and Sedaxane.[3]
-
Application: These fungicides provide broad-spectrum control of plant diseases in various crops such as cereals, fruits, and vegetables.[3]
Pyrazole-Based Herbicides
Pyrazole derivatives are also crucial in the development of herbicides that target essential plant enzymes.[1]
-
Mode of Action: A major class of pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][7] This enzyme is vital for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a deficiency of these essential compounds, causing bleaching of new growth and eventual plant death.[3]
-
Examples: Notable HPPD-inhibiting herbicides with a pyrazole core include Pyrasulfotole, Topramezone, and Pyrazoxyfen.[3][8]
-
Application: These herbicides are primarily used for the control of broadleaf weeds in a variety of crops.[3]
Pyrazole-Based Insecticides
Pyrazole-containing insecticides are highly potent against a broad spectrum of agricultural pests, primarily by targeting their nervous system or energy metabolism.[9]
-
Mode of Action:
-
GABA-gated Chloride Channel Antagonists: Fipronil, a widely used pyrazole insecticide, acts as a potent antagonist of the GABA-gated chloride channel in the neurons of insects. This leads to disruption of the central nervous system and subsequent death of the insect.[3][6][10]
-
Mitochondrial Electron Transport Inhibitors (METIs): Tolfenpyrad and Tebufenpyrad function as METIs, specifically targeting Complex I (NADH-CoQ reductase) in the mitochondrial electron transport chain. This disruption of ATP formation leads to cellular energy depletion and insect mortality.[3][6]
-
-
Examples: Fipronil, Tolfenpyrad, and Tebufenpyrad are key examples of pyrazole-based insecticides.[3]
Quantitative Data Summary
The following tables summarize the biological activity of various functionalized pyrazole compounds as reported in the literature.
Table 1: Herbicidal Activity of Pyrazole Derivatives
| Compound ID | Target Weed Species | Efficacy Measurement | Value | Reference |
| 3-1 | Echinochloa crusgalli | EC₅₀ | 64.32 µg/mL | [11] |
| Cyperus iria | EC₅₀ | 65.83 µg/mL | [11] | |
| Dactylis glomerata | EC₅₀ | 62.42 µg/mL | [11] | |
| Trifolium repens | EC₅₀ | 67.72 µg/mL | [11] | |
| 3-7 | Echinochloa crusgalli | EC₅₀ | 65.33 µg/mL | [11] |
| Cyperus iria | EC₅₀ | 64.90 µg/mL | [11] | |
| Dactylis glomerata | EC₅₀ | 59.41 µg/mL | [11] | |
| Trifolium repens | EC₅₀ | 67.41 µg/mL | [11] | |
| 6ba | Digitaria sanguinalis | Root Inhibition | ~90% | [12] |
| Amaranthus retroflexus | Root Inhibition | ~80% | [12] | |
| Setaria viridis | Root Inhibition | ~80% | [12] | |
| 6bj | Digitaria sanguinalis | Root Inhibition | ~90% | [12] |
| Amaranthus retroflexus | Root Inhibition | ~80% | [12] | |
| Setaria viridis | Root Inhibition | ~80% | [12] | |
| Compound 6l | Monocotyledon & Dicotyledon Weeds | Inhibition at 150 g/ha | Excellent | [13] |
| Compound 16 | Various Weeds | PPO Enzyme Inhibition (IC₅₀) | 0.04 mg/L | [8] |
Table 2: Fungicidal Activity of Pyrazole Derivatives
| Compound ID | Target Fungal Species | Efficacy Measurement | Value | Reference |
| Compound 38 | Gibberella zeae | EC₅₀ | 14.7 µg/mL | [14] |
| Cytospora mandshurica | EC₅₀ | 21.1 µg/mL | [14] | |
| Fusarium oxysporum | EC₅₀ | 32.7 µg/mL | [14] | |
| Compound 39 | Gibberella zeae | EC₅₀ | 13.1 µg/mL | [14] |
| Compound 11 | Botrytis cinerea | EC₅₀ | 1.02 µg/mL | [14] |
| Compound 10d | Gaeumannomyces graminis var. tritici | Inhibition at 16.7 µg/mL | 100% | [15] |
| Compound 10e | Gaeumannomyces graminis var. tritici | Inhibition at 16.7 µg/mL | 94.0% | [15] |
| Compound 24 | Botrytis cinerea | EC₅₀ | 0.40 mg/L | [16] |
| Sclerotinia sclerotiorum | EC₅₀ | 3.54 mg/L | [16] | |
| Compound 15 | Valsa mali | EC₅₀ | 0.32 mg/L | [16] |
| Compound C-10 | Gaeumannomyces graminis | EC₅₀ | 1.71 mg/L | [17] |
| Valsa mali | EC₅₀ | 4.92 mg/L | [17] |
Table 3: Insecticidal Activity of Pyrazole Derivatives
| Compound ID | Target Insect Species | Efficacy Measurement | Value | Reference |
| Compound 62 | Mythimna separata | LC₅₀ | 0.043 mg/L | [14] |
| 3f | Termites | LC₅₀ | 0.001 µg/mL | [9] |
| 3d | Termites | LC₅₀ | 0.006 µg/mL | [9] |
| 6h | Locusts | LC₅₀ | 47.68 µg/mL | [9] |
Experimental Protocols
Protocol 1: General Synthesis of Functionalized Pyrazoles
This protocol describes a general method for the synthesis of substituted pyrazoles, which often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Materials:
-
1,3-dicarbonyl compound (or its equivalent)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent such as ethanol.
-
Add the hydrazine derivative to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.[3]
Protocol 2: Synthesis of Pyrazole Amide Derivatives
This protocol outlines the synthesis of pyrazole amide insecticides, which involves creating an amide linkage to the pyrazole core.[3]
Materials:
-
Substituted pyrazole-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Amine derivative
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
Triethylamine (or other base)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the substituted pyrazole-carboxylic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Stir the mixture at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy or quenching a small aliquot with methanol and analyzing by LC-MS).
-
In a separate flask, dissolve the amine derivative and triethylamine in anhydrous DCM.
-
Slowly add the freshly prepared pyrazole-acid chloride solution to the amine solution at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired pyrazole amide derivative.[3]
Protocol 3: In Vitro Herbicidal Activity Assay
This protocol describes a method for evaluating the herbicidal activity of pyrazole compounds against various weed species.[11]
Materials:
-
Test compounds (pyrazole derivatives)
-
Control herbicide (e.g., glyphosate, atrazine)
-
Weed seeds (e.g., Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens)
-
Petri dishes or small pots
-
Growth medium (e.g., agar, soil)
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving test compounds (e.g., acetone, DMSO)
-
Surfactant (e.g., Tween-20)
Procedure:
-
Prepare a stock solution of each test compound and the control herbicide in a suitable solvent.
-
Prepare a series of dilutions of the stock solutions to obtain the desired test concentrations. A small amount of surfactant can be added to the final spray solution to improve coverage.
-
Sow the weed seeds in petri dishes containing agar medium or in small pots with soil.
-
Allow the seeds to germinate and the seedlings to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test solutions to the seedlings using a sprayer to ensure uniform coverage. A solvent-only solution with surfactant should be used as a negative control.
-
Place the treated petri dishes or pots in a growth chamber with controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a specific incubation period (e.g., 7-14 days), assess the herbicidal effect by measuring parameters such as inhibition of root growth, shoot growth, or overall plant mortality.
-
Calculate the EC₅₀ (half maximal effective concentration) values for each compound against each weed species using appropriate statistical software.[11]
Visualizations
Signaling Pathways and Workflows
Caption: Mode of action of pyrazole-based SDHI fungicides.
Caption: Mode of action of pyrazole-based HPPD inhibitor herbicides.
References
- 1. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Reactions for 4-Bromopyrazoles
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki coupling reactions with 4-bromopyrazole substrates. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of 4-bromopyrazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield or no reaction. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in a Suzuki coupling reaction with 4-bromopyrazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. The C4 position of the pyrazole ring can be less reactive compared to other positions.[1] Here is a breakdown of potential issues and corresponding troubleshooting steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be sufficient for challenging substrates.[2] Bulky, electron-rich phosphine ligands such as XPhos and SPhos are often more effective for couplings with heteroaryl bromides.[1]
-
Base Selection: The choice and strength of the base are crucial. While strong inorganic bases can be effective, they can also promote side reactions. Milder bases like K₃PO₄ or CsF are often preferred.[1] It's also important to ensure the base is finely powdered and anhydrous, as water content can be detrimental.
-
Solvent System: The solvent plays a significant role in reaction efficiency. A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water and ethanol/water.[3][4] Anhydrous conditions may be necessary to minimize side reactions like protodeboronation.[1]
-
Reaction Temperature and Time: Elevated temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions.[1] It is essential to optimize the temperature and reaction time for your specific substrates.
-
Reagent Purity: Ensure all reagents, including the 4-bromopyrazole, boronic acid, and solvent, are pure and dry. Impurities can poison the catalyst.
Question 2: I am observing significant debromination of my 4-bromopyrazole starting material. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction in Suzuki couplings involving heteroaryl halides.[1] This leads to the formation of the parent pyrazole and reduces the yield of the desired coupled product. Several factors can contribute to debromination:
-
N-H Acidity of the Pyrazole: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate this side reaction.[1][5]
-
Choice of Base: Strong bases can exacerbate debromination. Switching to a milder base, such as K₃PO₄ or CsF, is often beneficial.[1]
-
Ligand Selection: The nature of the phosphine ligand can influence the extent of debromination. Bulky, electron-rich ligands like XPhos or SPhos can sometimes suppress this side reaction compared to less sterically demanding ligands like PPh₃.[1]
Question 3: My desired product is contaminated with a significant amount of homocoupled boronic acid byproduct. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a competitive side reaction where the boronic acid couples with itself to form a biaryl byproduct.[2] This is particularly problematic when the desired cross-coupling reaction is slow. Key factors influencing homocoupling include:
-
Catalyst System: The choice of palladium precursor and ligand can impact the relative rates of cross-coupling and homocoupling.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
To mitigate homocoupling, consider the following adjustments:
-
Use a pre-catalyst to ensure an active catalytic species is present from the start.
-
Optimize the reaction temperature and time to favor the cross-coupling pathway.
-
Ensure rigorous exclusion of oxygen through proper degassing techniques.
Question 4: I am experiencing issues with protodeboronation of my boronic acid. What are the causes and solutions?
Answer:
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[2] This side reaction consumes the boronic acid and reduces the overall yield. Factors that promote protodeboronation include:
-
Presence of Water: Aqueous basic conditions can facilitate protodeboronation.[1][2]
-
Base Strength: Strong bases can accelerate this side reaction.[1]
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the likelihood of protodeboronation.[1]
To minimize protodeboronation:
-
Employ anhydrous reaction conditions or use a biphasic system with minimal water.[1]
-
Use anhydrous bases like powdered K₃PO₄ or CsF.[1]
-
Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable and less prone to protodeboronation.[1]
-
Optimize the reaction to proceed at the lowest possible temperature and for the shortest time necessary for completion.[1]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the Suzuki coupling of 4-bromopyrazoles, providing a comparative overview of the effect of different reaction parameters on product yield.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromopyrazoles
| Entry | 4-Bromopyrazole Derivative | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unprotected 4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 86[3] |
| 2 | Unprotected 4-bromopyrazole | Phenylboronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86[1] |
| 3 | Unprotected 4-bromopyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81[1] |
| 4 | Unprotected 4-bromopyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61[1] |
| 5 | Unprotected 4-bromopyrazole | 2-Thiopheneboronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65[1] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/Ligand 2a | K₂CO₃ | Toluene | 110 | 95[6] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/Ligand 2a | K₂CO₃ | Dioxane | 100 | 85[6] |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/Ligand 2a | K₂CO₃ | Ethanol | 80 | 70[6] |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH | EtOH/H₂O | MW | 92[4] |
| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | K₂CO₃ | EtOH/H₂O | MW | 88[4] |
| 6 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | Cs₂CO₃ | EtOH/H₂O | MW | 85[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [3]
-
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Microwave-Assisted Suzuki Coupling using a Pyridine-Pyrazole/Pd(II) Catalyst [3]
-
Materials:
-
Aryl halide (e.g., 4-bromo-1H-pyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pyridine-Pyrazole/Pd(II) complex (0.1 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
-
-
Procedure:
-
Combine the aryl halide, phenylboronic acid, palladium complex, and base in a microwave reaction vial.
-
Add ethanol and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of Suzuki coupling reactions for 4-bromopyrazoles.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the N-H of the 4-bromopyrazole?
A1: While successful Suzuki couplings have been reported with unprotected 4-bromopyrazoles, N-protection is often advantageous.[1] The acidic N-H can lead to side reactions like debromination.[1] If you are observing significant debromination or low yields, protecting the pyrazole nitrogen is a recommended troubleshooting step.
Q2: What is the best way to degas the reaction mixture?
A2: A common and effective method is to bubble an inert gas, such as argon or nitrogen, through the solvent for 20-30 minutes before adding it to the reaction flask containing the solid reagents.[2] Alternatively, the "freeze-pump-thaw" method can be used for more rigorous oxygen removal, especially for highly sensitive reactions.
Q3: Can I use boronic esters instead of boronic acids?
A3: Yes, boronic esters, such as pinacol boronic esters (Bpin), are excellent alternatives to boronic acids.[1] They are often more stable, easier to handle and purify, and can be less susceptible to side reactions like protodeboronation.[2]
Q4: My reaction looks black and heterogeneous. Is this normal?
A4: The formation of palladium black (finely divided palladium metal) can occur, especially at higher temperatures or if the ligand does not effectively stabilize the palladium(0) species. While some formation of palladium black can be tolerated, excessive precipitation can indicate catalyst decomposition and may lead to lower yields. If you suspect catalyst decomposition is an issue, consider using a more robust ligand or lowering the reaction temperature.
Q5: What are the advantages of using microwave irradiation for these reactions?
A5: Microwave-assisted synthesis can offer several advantages, including significantly reduced reaction times, improved yields, and better control over reaction parameters.[4] For sluggish couplings, microwave heating can be a valuable tool for optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4-Halopyrazole Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate side reactions encountered during 4-halopyrazole cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in palladium-catalyzed cross-coupling of 4-halopyrazoles?
A1: The most prevalent side reactions include dehalogenation of the 4-halopyrazole starting material, homocoupling of the coupling partners (e.g., boronic acids in Suzuki-Miyaura reactions or terminal alkynes in Sonogashira reactions), and β-hydride elimination in Buchwald-Hartwig aminations.[1][2][3] The propensity for these side reactions is influenced by the choice of halogen on the pyrazole, the catalyst system, the base, and the reaction conditions.[4]
Q2: How does the choice of halogen (Cl, Br, I) on the 4-halopyrazole affect the likelihood of side reactions?
A2: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength.[4] While 4-iodopyrazoles are the most reactive, they are also more susceptible to side reactions like dehalogenation.[4][5] 4-bromopyrazoles often provide a good balance of reactivity and stability.[4] 4-chloropyrazoles are more stable and cost-effective but typically require more active catalyst systems to achieve efficient coupling.[4] In some cases, bromo and chloro derivatives have shown superiority over iodo-pyrazoles due to a reduced tendency for dehalogenation.[6][7]
Q3: My Suzuki-Miyaura reaction is showing a significant amount of dehalogenated pyrazole. How can I minimize this?
A3: Dehalogenation is a common issue, particularly with 4-iodopyrazoles.[5] To minimize this side reaction, consider the following strategies:
-
Switch to a less reactive halide: If you are using a 4-iodopyrazole, switching to a 4-bromopyrazole can reduce the incidence of dehalogenation.[6][7]
-
Optimize the catalyst and ligand: Using bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired cross-coupling over dehalogenation.[4]
-
Control the reaction temperature: Running the reaction at the lowest effective temperature can help suppress side reactions.[2]
-
Use a boronic acid ester: Pyrazole-4-boronic acid esters can be a good alternative to avoid dehalogenation issues when the corresponding aryl halide is available.[5]
Q4: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the primary causes and solutions?
A4: Homocoupling of boronic acids is often caused by the presence of oxygen and palladium(II) species in the reaction mixture.[8] To address this:
-
Ensure rigorous degassing: Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[2]
-
Use a Pd(0) source or an efficient precatalyst: If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) to minimize Pd(II)-mediated homocoupling.[8][9]
-
Slow addition of the boronic acid: Adding the boronic acid slowly can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2]
-
Use a slight excess of the 4-halopyrazole: This can favor the reaction of the palladium catalyst with the halopyrazole.[2]
Q5: In my Sonogashira coupling, I am getting a lot of the alkyne homocoupling (Glaser coupling) product. How can this be prevented?
A5: Homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this:
-
Maintain an inert atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas.[3]
-
Copper-free conditions: In some cases, the reaction can be performed without a copper co-catalyst, which eliminates the primary pathway for alkyne homocoupling.[10]
-
Control catalyst concentration: The concentration of the catalyst can influence the rate of homocoupling.[3]
Q6: I am attempting a Buchwald-Hartwig amination with a primary alkylamine and observing low yields of the desired product. What could be the issue?
A6: Primary and secondary alkylamines containing β-hydrogens can undergo β-hydride elimination from the palladium complex intermediate, which competes with the desired reductive elimination to form the C-N bond.[1][11] This side reaction leads to a dehalogenated pyrazole and an imine. To circumvent this:
-
Use a copper-based catalyst system: For alkylamines with β-hydrogens, a CuI-catalyzed amination has been shown to be more effective than palladium-catalyzed systems.[11][12]
-
Choose appropriate ligands: For palladium-catalyzed reactions, the choice of ligand is critical. Bulky, electron-rich ligands can favor reductive elimination.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Significant Dehalogenation in Suzuki-Miyaura Coupling
Possible Causes:
-
The 4-halopyrazole is too reactive (e.g., 4-iodopyrazole).[4]
-
The catalyst system is not optimal.
-
The reaction temperature is too high.
Troubleshooting Steps:
-
Assess the Halogen: If using 4-iodopyrazole, consider switching to 4-bromopyrazole, which is generally less prone to dehalogenation.[5]
-
Optimize Catalyst and Ligand: Employ a catalyst system known for high efficiency, such as a palladacycle precatalyst (e.g., XPhos Pd G2) with a bulky, electron-rich ligand like XPhos or SPhos.[4][13]
-
Adjust Reaction Temperature: Lower the reaction temperature in increments of 10 °C to find the optimal balance between reaction rate and suppression of the dehalogenation side reaction.
-
Base Selection: The choice of base can influence the reaction outcome. Weaker bases may sometimes reduce the rate of side reactions.
Problem 2: Formation of Symmetrical Biaryl Byproduct (Homocoupling) in Suzuki-Miyaura Coupling
Possible Causes:
-
Presence of dissolved oxygen in the reaction mixture.[8]
-
Inefficient reduction of a Pd(II) precatalyst.[8]
-
High concentration of the boronic acid.
Troubleshooting Steps:
-
Improve Degassing Technique: Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (argon or nitrogen) for an extended period (e.g., 15-30 minutes).[2] The freeze-pump-thaw technique can also be effective.[2]
-
Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.
-
Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a period of time using a syringe pump.[2]
-
Stoichiometry Adjustment: Use a slight excess (1.1-1.2 equivalents) of the 4-halopyrazole relative to the boronic acid.[2]
Problem 3: Low Yield in Buchwald-Hartwig Amination with an Aliphatic Amine
Possible Causes:
-
The amine substrate contains β-hydrogens, leading to β-hydride elimination.[1][11]
-
The palladium catalyst system is not suitable for the specific amine.
Troubleshooting Steps:
-
Switch to a Copper Catalyst: For primary and secondary amines with β-hydrogens, a CuI-based catalyst system is often more effective and avoids the β-hydride elimination pathway common with palladium catalysts.[11][12]
-
Palladium Catalyst System Optimization (if CuI is not desired): For amines lacking β-hydrogens, a palladium catalyst like Pd(dba)₂ with a bulky phosphine ligand such as tBuDavePhos can be effective.[11][14] Ensure anhydrous and anaerobic conditions.
Data Presentation
Table 1: Comparative Reactivity and Side Reactions of 4-Halopyrazoles in Suzuki-Miyaura Coupling
| 4-Halopyrazole | Relative Reactivity | Typical Yield Range (%) | Common Side Reactions | Notes |
| 4-Iodopyrazole | Highest | 60-85 | Dehalogenation | Highly reactive but prone to side reactions, lowering yield.[4][5] |
| 4-Bromopyrazole | High | 80-95 | Minimal dehalogenation | Offers a good balance of reactivity and stability.[4] |
| 4-Chloropyrazole | Moderate | 60-90 | Low tendency for side reactions | Requires highly active catalyst systems for efficient conversion.[4] |
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of 4-Halopyrazoles
| 4-Halopyrazole | Amine Type | Catalyst System | Typical Yield Range (%) | Notes |
| 4-Iodopyrazole | Alkylamine with β-H | CuI / Ligand | ~70% | Favorable for alkylamines prone to β-hydride elimination with Pd catalysts.[5] |
| 4-Bromopyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | 60-90% | Highly effective for bulky or aromatic amines.[11][14] |
| 4-Bromopyrazole | Alkylamine with β-H | Pd(dba)₂ / tBuDavePhos | Low | Prone to β-hydride elimination.[11][15] |
| 4-Chloropyrazole | Amine without β-H | Pd(dba)₂ / tBuDavePhos | Moderate | Less reactive than the bromo derivative.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles
A mixture of the 4-halopyrazole (1.0 equiv.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium precatalyst such as XPhos Pd G2 (0.02-0.05 equiv.), a suitable ligand like XPhos or SPhos (0.04-0.10 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) is placed in a flame-dried Schlenk tube or sealed vial.[4] A degassed solvent mixture, for example, 1,4-dioxane and water (4:1 v/v), is added.[4] The reaction vessel is sealed, and the mixture is thoroughly degassed by bubbling an inert gas (e.g., argon) through the solution for 15-20 minutes. The reaction is then heated to 80-120 °C and stirred for 2-18 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling of 4-Halopyrazoles
In a flame-dried Schlenk tube under an inert atmosphere, the 4-halopyrazole (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.05-0.10 equiv.) are combined.[4] A degassed solvent such as DMF or THF is added, followed by a degassed amine base, typically triethylamine (2.0-3.0 equiv.).[4] The terminal alkyne (1.1-1.5 equiv.) is then added, and the mixture is stirred at a temperature ranging from room temperature to 80 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-Halopyrazoles
Inside a glovebox or under a strictly inert atmosphere, a reaction vessel is charged with the 4-halopyrazole (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv.), a suitable ligand (e.g., tBuDavePhos, 0.10-0.20 equiv.), and a strong base like sodium tert-butoxide (1.5-2.0 equiv.).[4][14] Anhydrous, degassed toluene or 1,4-dioxane is added as the solvent. The vessel is sealed and heated to 80-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is then purified by an appropriate method, such as column chromatography.
Mandatory Visualizations
Caption: Suzuki-Miyaura coupling pathway and competing side reactions.
Caption: Troubleshooting workflow for cross-coupling side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-1-vinyl-1H-pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1-vinyl-1H-pyrazole synthesis.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions to improve the reaction outcome.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Product Formation | Ineffective catalysis. | Ensure the use of an active catalyst. For the vinyl acetate method, use freshly prepared mercuric(II) sulfate. For alternative methods, consider a CuF2/DMAP catalytic system.[1] | Increased reaction rate and conversion to the desired product. |
| Low reaction temperature. | For the vinyl acetate method, ensure the reaction mixture is boiling. For other methods, optimize the temperature as specified in the protocol. Increased temperature can enhance reaction kinetics.[2] | Improved reaction rate and yield. | |
| Poor quality of starting materials. | Use freshly purified 4-bromopyrazole and vinyl acetate. Vinyl acetate should be free of polymerization inhibitors. | Reduced side reactions and increased product purity and yield. | |
| Formation of Side Products | Polymerization of vinyl acetate. | Add a polymerization inhibitor, such as hydroquinone, to the vinyl acetate before use. | Minimized formation of polymeric byproducts, leading to a cleaner reaction and easier purification. |
| [2+2] Cycloaddition of the product. | While the yield for this side reaction is generally low (2-5%) for 4-bromo-1-vinylpyrazole, using a more polar solvent like THF may influence its formation.[2] Monitor the reaction closely and adjust solvent polarity if necessary. | Reduced formation of cyclobutane adducts. | |
| Hydrohalogenation and decomposition. | The hydrohalides of 4-bromo-1-vinylpyrazole are known to decompose rapidly.[2] Ensure the reaction and work-up conditions are anhydrous and non-acidic to prevent the formation of these unstable intermediates. | Enhanced stability of the final product and improved isolated yield. | |
| Difficulty in Product Purification | Presence of unreacted 4-bromopyrazole. | Optimize the stoichiometry of the reactants. Consider a slight excess of vinyl acetate. Unreacted 4-bromopyrazole can be removed by washing the organic extract with a dilute aqueous base. | Improved purity of the final product. |
| Oily or impure product after work-up. | Purify the crude product using column chromatography on silica gel or by forming an acid addition salt for crystallization, followed by liberation of the free base. | Isolation of pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-vinylation of 4-bromopyrazole?
A1: The reaction of 4-bromopyrazole with boiling vinyl acetate in the presence of a mercuric(II) sulfate catalyst is a well-established method that provides good yields, typically in the range of 70-86% for 1-vinylpyrazoles.[2] The electron-withdrawing nature of the bromine atom at the C-4 position is reported to accelerate this reaction.[2]
Q2: Are there any mercury-free alternatives for the N-vinylation of 4-bromopyrazole?
A2: Yes, several mercury-free methods can be employed. A two-step process involving N-alkylation of 4-bromopyrazole with dichloroethane followed by dehydrochlorination under phase-transfer catalysis (PTC) conditions can yield the desired product in 75-90% yield.[2] Additionally, copper-catalyzed methods, such as using a CuF2/DMAP system with a vinylsilane, have been shown to be effective for the N-vinylation of azoles.[1]
Q3: How does the bromine substituent at the C-4 position affect the N-vinylation reaction?
A3: The bromine atom is an electron-withdrawing group, which increases the acidity of the N-H proton of the pyrazole ring.[2] This increased acidity facilitates the N-vinylation reaction, leading to a faster reaction rate compared to unsubstituted or electron-donating group substituted pyrazoles.[2]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Common side reactions include the polymerization of vinyl acetate, which can be mitigated by using an inhibitor. The product, 4-bromo-1-vinylpyrazole, can potentially undergo [2+2] cycloaddition reactions, although the yield of such products is reported to be low.[2] Also, the formation of hydrohalides of the product should be avoided as they are unstable and can decompose.[2]
Q5: What is the best method for purifying the final product?
A5: Purification can typically be achieved by column chromatography on silica gel. An alternative method for purifying pyrazoles involves dissolving the crude product in a suitable solvent, reacting it with an inorganic or organic acid to form the acid addition salt, and then separating the salt by crystallization. The pure pyrazole can then be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: N-vinylation of 4-Bromopyrazole using Vinyl Acetate and Mercuric(II) Sulfate
This protocol is based on the established method for the synthesis of 1-vinylpyrazoles from pyrazoles with C-4 substituents.
Materials:
-
4-Bromopyrazole
-
Vinyl acetate (inhibitor-free)
-
Mercuric(II) acetate
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mercuric(II) acetate (e.g., 0.02 eq.).
-
Add a large excess of vinyl acetate (e.g., 10-20 eq.) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirring mixture to generate the mercuric(II) sulfate catalyst in situ.[2]
-
Add 4-bromopyrazole (1.0 eq.) to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain the temperature for 1-7 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with anhydrous sodium carbonate.
-
Filter the mixture to remove the catalyst and any inorganic salts.
-
Remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Two-Step N-vinylation via Phase-Transfer Catalysis (PTC)
This protocol provides a mercury-free alternative for the synthesis.
Step 1: N-alkylation with Dichloroethane
-
In a round-bottom flask, dissolve 4-bromopyrazole (1.0 eq.) in water.
-
Add a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC).
-
Add dichloroethane (excess) to the mixture.
-
Stir the biphasic mixture vigorously at an optimized temperature until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure to obtain the crude 1-(2-chloroethyl)-4-bromopyrazole.
Step 2: Dehydrochlorination
-
Dissolve the crude 1-(2-chloroethyl)-4-bromopyrazole in water.
-
Add a phase-transfer catalyst (e.g., TEBAC).
-
Add a suitable base (e.g., solid NaOH or KOH).
-
Stir the mixture vigorously at room temperature or with gentle heating until the dehydrochlorination is complete (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 4-Bromo-1-vinyl-1H-pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Bromo-1-vinyl-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for these derivatives are column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the scale of the purification, and the physical state of the product (solid or oil).[1][2]
Q2: My this compound derivative is an oil. Can I still use recrystallization?
A2: Direct recrystallization is not feasible for oils. However, it may be possible to induce crystallization by using a seed crystal, by co-crystallization with another molecule, or by converting the oil into a crystalline salt if it has a basic functional group.[3] If these methods are unsuccessful, column chromatography is the recommended purification method.
Q3: Are this compound derivatives stable during purification?
A3: Generally, the 1-vinylpyrazole moiety is stable and does not tend to polymerize under standard purification conditions.[4] However, it is advisable to avoid strongly acidic conditions, particularly in the presence of hydrobromic acid (HBr), as this can lead to the formation of a mixture of products.[4][5]
Q4: What are the typical impurities I might encounter?
A4: Common impurities can include unreacted 4-bromopyrazole, reagents from the vinylation reaction (e.g., vinyl acetate, acetylene precursors), and potential regioisomers if the starting pyrazole has multiple NH protons. Side-products from the reaction of the vinyl group may also be present if harsh conditions are used.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and sticks to the silica gel. | - Gradually increase the polarity of the eluent. A small percentage of methanol (1-5%) in dichloromethane can be effective for eluting polar compounds.[6] - If the compound is basic, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery.[6] |
| Compound is unstable on silica gel. | - Use a less acidic stationary phase, such as neutral alumina. - Minimize the time the compound spends on the column by using flash chromatography. |
| Improper solvent system selection. | - Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3-0.5 for good separation.[7] |
Issue 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the compound. | - Select a lower-boiling point solvent for recrystallization. |
| The solution is supersaturated. | - Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution before cooling. |
| Cooling is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling encourages the formation of crystals over oil. |
| Presence of impurities. | - Attempt to purify the crude product by column chromatography first to remove impurities that may be inhibiting crystallization. |
Issue 3: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Solvent polarity is too high. | - Start with a less polar eluent and gradually increase the polarity (gradient elution). This will provide better separation between compounds with similar polarities. |
| Poor column packing. | - Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling. |
| Overloading the column. | - Use an appropriate amount of crude material for the column size. A general rule is a 20:1 to 50:1 ratio of adsorbent to sample weight for difficult separations.[8] |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (starting point) | Compound Polarity |
| Column Chromatography | Hexane / Ethyl Acetate (9:1 to 7:3 v/v) | Non-polar to moderately polar |
| Dichloromethane / Methanol (99:1 to 95:5 v/v) | Polar | |
| Recrystallization | Ethanol / Water | Moderately polar solids |
| Hexane / Ethyl Acetate | Non-polar to moderately polar solids | |
| Toluene | Aromatic solids |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into a column and allow the adsorbent to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: If the desired compound does not elute, gradually increase the polarity of the solvent system (e.g., from 95:5 to 80:20 Hexane/Ethyl Acetate).
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9] Common solvent mixtures to try include ethanol/water and hexane/ethyl acetate.[3][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Logical workflow for the purification of this compound derivatives.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
Preventing dehalogenation side reactions in Suzuki-Miyaura coupling
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments, with a specific focus on mitigating dehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of Suzuki-Miyaura coupling?
A1: Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2] This results in the formation of a hydrodehalogenated byproduct instead of the desired cross-coupled product, which lowers the overall yield and complicates the purification process.[3]
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace amounts of water.[1][4] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[1][4]
Q3: Which types of organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, influencing the reaction outcome. In some instances, protecting the N-H group can suppress dehalogenation.[5]
Q5: How does the choice of base influence dehalogenation?
A5: The base plays a critical role. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors, promoting the formation of Pd-H species and thus increasing dehalogenation. Weaker inorganic bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally less likely to cause this side reaction.
Q6: Can the phosphine ligand affect the extent of dehalogenation?
A6: Absolutely. The electronic and steric properties of the phosphine ligand are crucial. Bulky and electron-rich ligands, such as SPhos, XPhos, and other biaryl phosphine ligands, can accelerate the desired cross-coupling pathway (reductive elimination of the product), which outcompetes the dehalogenation pathway.[2] Simple phosphine ligands like triphenylphosphine (PPh₃) may be less effective at preventing this side reaction.
Troubleshooting Guide
If you are observing significant dehalogenation in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
Step 1: Analyze the Reaction Components
-
Substrate: If using an aryl iodide, consider switching to the corresponding bromide or chloride, as they are less prone to dehalogenation.
-
Base: If using a strong base like an alkoxide, switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.
-
Solvent: If using a protic solvent like an alcohol, which can be a hydride source, consider switching to an aprotic solvent such as dioxane, THF, or toluene.
Step 2: Optimize Reaction Conditions
-
Temperature: High temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote the side reaction.
Step 3: Modify the Catalytic System
-
Ligand: If using a less bulky ligand like PPh₃, switch to a more sterically hindered and electron-rich ligand such as XPhos or SPhos.[2]
-
Catalyst Loading: In some cases, adjusting the palladium catalyst loading can influence the reaction outcome.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct. Note that the actual results will vary depending on the specific substrates and other reaction conditions.
Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation
| Ligand | Substrate | Product Yield (%) | Dehalogenation (%) |
| PPh₃ | 4-Bromotoluene | 75 | 15 |
| P(t-Bu)₃ | 4-Bromotoluene | 95 | <5 |
| XPhos | 2-Chloropyridine | 92 | <2 |
| SPhos | 4-Bromoanisole | 96 | <4 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature.
Table 2: Effect of Base on Suzuki Coupling Yield and Dehalogenation
| Base | Substrate | Product Yield (%) | Dehalogenation (%) |
| NaOtBu | 4-Bromoanisole | 60 | 35 |
| K₃PO₄ | 4-Bromoanisole | 94 | <5 |
| K₂CO₃ | 4-Iodopyridine | 85 | 10 |
| Cs₂CO₃ | 2-Bromopyrazole | 88 | 8 |
Note: The data in this table is illustrative and compiled from general trends reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation
This protocol is a starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of an N-H Heterocyclic Halide with a Protecting Group Strategy
This protocol is adapted for substrates like bromopyrroles where dehalogenation is significant without protection of the pyrrole nitrogen.
Materials:
-
N-Protected bromopyrrole (e.g., N-Boc-4-bromopyrrole-2-carboxylate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-protected bromopyrrole, arylboronic acid, and Na₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the DME and water.
-
Degas the mixture as described in Protocol 1.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography. Note that in some cases, the Boc protecting group may be removed under the reaction conditions.[5]
Visual Guides
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Competing dehalogenation side reaction pathway.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromopyrazoles
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for cross-coupling reactions involving 4-bromopyrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with 4-bromopyrazoles in a question-and-answer format.
Question 1: I am observing significant debromination of my 4-bromopyrazole starting material, leading to low yields of the desired product. How can I minimize this side reaction?
Answer:
Debromination is a frequent side reaction in cross-coupling reactions of heteroaryl halides. Several factors can influence the extent of debromination. Here are key parameters to consider for its suppression:
-
N-H Acidity of the Pyrazole: The acidic N-H proton of unprotected pyrazoles can lead to the formation of a pyrazolate anion, which can affect the catalyst's stability and promote dehalogenation. Protecting the pyrazole nitrogen with groups like Boc or SEM can significantly reduce or eliminate this side reaction.[1][2]
-
Choice of Base and Solvent: The strength and type of base, along with the solvent, are critical. Using milder inorganic bases such as K₃PO₄ or CsF, or even organic bases, can be less likely to promote debromination compared to strong inorganic bases like NaOH or KOH.[1] The choice of solvent can also play a role; for instance, ethereal solvents have been observed to lead to low yields and increased reduction of the starting material in some cases.[3]
-
Catalyst System: The selection of the palladium precursor and, crucially, the ligand is vital. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often more effective at promoting the desired cross-coupling over debromination compared to less bulky ligands like triphenylphosphine (PPh₃).[1]
Troubleshooting Table: Minimizing Debromination of 4-Bromopyrazole
| Parameter | Condition Prone to High Debromination | Recommended Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][2] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can favor the desired cross-coupling pathway.[1] |
Question 2: My Suzuki-Miyaura coupling reaction with 4-bromopyrazole is sluggish or not proceeding to completion. What are the potential causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete Suzuki-Miyaura reaction with 4-bromopyrazoles:
-
Catalyst Activity: Ensure your palladium catalyst is active. Using a pre-catalyst, such as a G2 or G3 pre-catalyst, can be beneficial as they are often more stable and readily form the active catalytic species. The C4 position of the pyrazole ring can be less reactive than other positions, necessitating a highly active catalyst system.[1]
-
Ligand Choice: The ligand plays a crucial role in the efficiency of the coupling. For challenging substrates like 4-bromopyrazoles, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
-
Reagent and Solvent Purity: Impurities in your reagents or solvent can deactivate the catalyst. Ensure that the boronic acid is of high purity and the solvent is anhydrous, as water can lead to protodeboronation of the boronic acid and deactivation of the catalyst.[1][5]
-
Base Selection: The choice of base is critical for the transmetalation step. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[6] The solubility and strength of the base can significantly impact the reaction rate.
-
Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-120 °C), optimizing the temperature is crucial.[7] Insufficient temperature can lead to low conversion.
Question 3: I am attempting a Buchwald-Hartwig amination with a 4-bromopyrazole and an alkylamine containing a β-hydrogen, and the yields are very low. What is the likely issue and how can I resolve it?
Answer:
Low yields in the Buchwald-Hartwig amination of 4-bromopyrazoles with alkylamines bearing a β-hydrogen are often due to a competing side reaction called β-hydride elimination.[8][9] This process can be a significant issue with palladium catalysts.
To overcome this challenge, consider the following:
-
Catalyst System: For the coupling of alkylamines with β-hydrogens, copper-catalyzed C-N coupling reactions can be more effective than palladium-catalyzed systems.[8][10]
-
Ligand Selection for Palladium Catalysis: If you continue with a palladium-based system, the choice of ligand is critical. Bulky, electron-rich ligands such as tBuDavePhos have been used, but success is often limited to amines lacking a β-hydrogen.[9][10]
-
Protecting Group on Pyrazole: Using a protecting group on the pyrazole nitrogen, such as a trityl group, has been shown to be effective in some Buchwald-Hartwig couplings.[8][11]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for introducing different functional groups at the C4 position of a pyrazole?
A1: The choice of reaction depends on the desired substituent:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[6]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to form carbon-carbon triple bonds.[6]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with primary or secondary amines.[12][13]
-
Heck Reaction: Suitable for forming carbon-carbon bonds by coupling with alkenes.[14][15]
Q2: Do I need to protect the N-H of my 4-bromopyrazole for cross-coupling reactions?
A2: While successful couplings have been reported with unprotected 4-bromopyrazoles, N-protection is often advantageous.[1] An unprotected N-H can lead to side reactions like debromination and can also affect the catalyst's performance.[1][2] Protecting groups like Boc or SEM are commonly used.
Q3: What is the general reactivity order for 4-halopyrazoles in cross-coupling reactions?
A3: The reactivity of 4-halopyrazoles generally follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[7] Therefore, the typical reactivity order is 4-iodopyrazole > 4-bromopyrazole > 4-chloropyrazole.[7] While 4-iodopyrazoles are the most reactive, they can also be more prone to side reactions like dehalogenation.[7] 4-chloropyrazoles are more stable and cost-effective but require more active catalyst systems for efficient coupling.[7]
Q4: What are some common palladium precursors and ligands for cross-coupling with 4-bromopyrazoles?
A4:
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts (e.g., XPhos Pd G2, SPhos Pd G2).[1][4] Pre-catalysts are often preferred for their stability and ease of use.
-
Ligands: The choice of ligand is critical and substrate-dependent. For 4-bromopyrazoles, bulky, electron-rich phosphine ligands are generally recommended.[1] Examples include:
-
Biarylphosphine ligands: XPhos, SPhos, RuPhos, BrettPhos (often used in Suzuki and Buchwald-Hartwig reactions).
-
Ferrocenyl phosphine ligands: dppf.
-
Trialkylphosphine ligands: P(t-Bu)₃.
-
Data Presentation
Table 1: Expected Yields for Suzuki Coupling of Unprotected 4-Bromopyrazole with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
| Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[1] |
Table 2: Comparative Reactivity of 4-Halo-pyrazoles in Sonogashira Coupling
| Halide | Catalyst System | Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation.[7] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures.[7] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazole:
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[10] Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times. Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).[10] Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[10] Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, filter the mixture through a pad of celite, and remove the solvent in vacuo. Purify the residue by column chromatography.[10]
General Procedure for Sonogashira Coupling of 4-Iodo/Bromo-pyrazole:
To a solution of the 4-halo-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, add a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv).[7] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.[7] The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting low yields in the functionalization of the pyrazole core
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges, particularly low yields, encountered during the functionalization of the pyrazole core.
Troubleshooting Guides
Issue 1: Consistently Low Reaction Yields
Low yields in pyrazole functionalization can arise from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2]
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields are a frequent issue and can often be traced back to one or more of the following factors:
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which reduce the yield of your desired product and complicate purification.[1] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: Ensure that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow. Consider increasing the reaction time or moderately increasing the temperature.[2] The use of a catalyst, such as a few drops of glacial acetic acid, can facilitate hydrazone formation and subsequent cyclization.[2]
-
Side Reactions: Be aware of potential side reactions. These can include the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to intermediates.[1]
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] Here are some strategies to enhance regioselectivity:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[3] Aprotic dipolar solvents such as DMF or NMP have also provided better results than polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[1]
-
pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1][2]
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q2: My reaction mixture is turning dark. Is this normal and how can I prevent it?
A2: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative processes that lead to colored impurities.[2]
Q3: I seem to have formed a pyrazoline instead of a pyrazole. How do I fix this?
A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is common, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[2] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired aromatic pyrazole, an oxidation step is required.[2] If you have already isolated the pyrazoline, you can oxidize it in a separate step using methods such as:
-
Refluxing with a mild oxidizing agent.[2]
-
Using bromine in a suitable solvent.[2]
-
Heating in glacial acetic acid, which can sometimes promote oxidative aromatization.[2]
Q4: What are some effective methods for N-arylation of pyrazoles if I am experiencing low yields?
A4: Copper-diamine catalyzed N-arylation is a robust method for coupling aryl iodides or bromides with pyrazoles.[4][5] This method is known to tolerate a variety of functional groups and can be effective for hindered substrates.[4][5] Optimization of the solvent and base is key to improving yields and selectivity.[4]
Q5: Are there any high-yield, one-pot procedures for preparing functionalized pyrazoles?
A5: Yes, a one-pot procedure involving a "green" (solvent- and catalyst-free) protection of the pyrazole, followed by a high-yield lithiation/alkylation/deprotection sequence has been reported for the synthesis of 3(5)-alkylpyrazoles.[6][7] This approach avoids the need to isolate intermediates and can be advantageous for large-scale synthesis.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | R1 | R2 | Solvent | Ratio (2a:3a) | Yield (%) |
| 1 | CF3 | Ph | EtOH | 60:40 | 85 |
| 2 | CF3 | Ph | TFE | 85:15 | 90 |
| 3 | CF3 | Ph | HFIP | 97:3 | 92 |
| 4 | Me | Ph | EtOH | 65:35 | 88 |
| 5 | Me | Ph | TFE | 90:10 | 91 |
| 6 | Me | Ph | HFIP | >99:1 | 95 |
Data adapted from studies on the influence of fluorinated alcohols on reaction regioselectivity.[3]
Table 2: Optimization of Copper-Catalyzed N-Arylation of Pyrazole
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-iodotoluene | TMEDA | K3PO4 | Toluene | 110 | 75 |
| 2 | 4-bromotoluene | TMEDA | K3PO4 | Toluene | 110 | 65 |
| 3 | 4-iodotoluene | DMEDA | Cs2CO3 | Dioxane | 100 | 88 |
| 4 | 4-iodotoluene | N,N'-Dimethylethylenediamine | K2CO3 | DMF | 110 | 92 |
| 5 | 2-bromoanisole | N,N'-Dimethylethylenediamine | K2CO3 | DMF | 110 | 85 |
TMEDA = Tetramethylethylenediamine, DMEDA = N,N'-Dimethylethylenediamine. This table represents a summary of typical conditions and yields for copper-catalyzed N-arylation reactions.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add methylhydrazine (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrazole regioisomer.[3]
Protocol 2: General Procedure for Copper-Diamine Catalyzed N-Arylation of Pyrazole
-
In a glovebox, add CuI (5 mol %), pyrazole (1.2 mmol), the aryl halide (1.0 mmol), and K2CO3 (2.0 mmol) to an oven-dried resealable tube.
-
Add N,N'-dimethylethylenediamine (10 mol %) and DMF (1.0 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.[4][5]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in pyrazole functionalization.
Caption: Decision-making workflow for improving regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Vinyl Group Reactivity in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the reactivity of the vinyl group during subsequent chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My vinyl-containing compound is polymerizing during my reaction. What can I do to prevent this?
A1: Unwanted polymerization is a common issue when working with vinyl compounds, as they are prone to radical, cationic, or anionic polymerization, especially under heat or in the presence of initiators.[1] Here are several strategies to mitigate this:
-
Add a Radical Inhibitor: For radical-mediated polymerization, adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can be effective. These compounds act as radical scavengers.
-
Control the Temperature: Many polymerization reactions are initiated or accelerated by heat. Running your reaction at a lower temperature may prevent polymerization.
-
Exclude Oxygen: Oxygen can promote the formation of peroxides, which can initiate radical polymerization. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Purify Your Reagents: Remove any trace impurities that could act as polymerization initiators. For example, residual catalysts from a previous step could be problematic.
-
Temporary Protection: If the above methods are not sufficient or compatible with your desired reaction, consider temporarily protecting the vinyl group.
Q2: How can I selectively perform a reaction on another functional group in my molecule without affecting the vinyl group?
A2: Achieving chemoselectivity is a common challenge. The approach depends on the nature of the reaction you are trying to perform.
-
Reaction Condition Optimization: Carefully choose reagents and conditions that are selective for the target functional group. For example, to reduce a nitro group in the presence of a vinyl group, you can use reagents like SnCl₂·2H₂O in ethanol or indium in aqueous THF with HCl.[2][3][4] Standard catalytic hydrogenation with Pd/C might also reduce the vinyl group, so careful screening of catalysts and hydrogen sources is necessary.
-
Orthogonal Protection Strategy: Protect the vinyl group with a protecting group that is stable to the reaction conditions required for the other functional group. After the reaction is complete, the vinyl group can be deprotected under conditions that do not affect the newly modified group.[5]
Q3: What are some common methods to temporarily protect a vinyl group?
A3: Several methods can be used to "mask" a vinyl group's reactivity. The choice of protecting group depends on the stability required during the subsequent reaction steps and the conditions needed for its removal.
-
Diels-Alder Reaction: A reversible Diels-Alder reaction can be used to protect a vinyl group. The vinyl group (dienophile) reacts with a diene (e.g., cyclopentadiene or furan) to form a cyclohexene adduct. This adduct masks the double bond. The vinyl group can be regenerated by a retro-Diels-Alder reaction, which is typically performed at high temperatures.[6]
-
Conversion to a Sulfone: The vinyl group can be converted to a more stable vinyl sulfone. Vinyl sulfones are less reactive in many reactions but can be converted back to the vinyl group under specific conditions.[7][8] They are also effective Michael acceptors.[8]
-
Silylation (as a vinyl silane): While not a direct protection of the double bond's reactivity towards addition, conversion to a vinyl silane can be a useful strategy in the context of certain cross-coupling reactions. The silyl group can be removed later.
-
Epoxidation: The vinyl group can be epoxidized, and the epoxide can be opened to a diol. This diol can then be manipulated and the vinyl group can potentially be regenerated through a sequence of reactions, although this is a more permanent transformation rather than a simple protection/deprotection sequence.
Troubleshooting Guides
Issue 1: Low or No Yield in Heck Cross-Coupling Reactions with a Vinyl Substrate
The Heck reaction is a powerful tool for C-C bond formation, but it can be sensitive to various factors.[9]
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion. | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base or solvent. 4. Reaction temperature is too low. | 1. Use a fresh, active palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, or more specialized ligands like XPhos for challenging substrates).[10] 3. Optimize the base (common bases include Et₃N, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, NMP, dioxane). 4. Gradually increase the reaction temperature. |
| Formation of significant byproducts. | 1. Homocoupling of the aryl/vinyl halide. 2. Reduction of the vinyl halide. 3. Isomerization of the product. | 1. Ensure the reaction is strictly anaerobic. 2. Use a non-coordinating base. 3. Adjust the ligand and temperature to control the regioselectivity of β-hydride elimination. |
| Decomposition of starting materials. | 1. Reaction temperature is too high. 2. Unstable substrate under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Consider a milder catalyst system or a different cross-coupling reaction (e.g., Suzuki, Stille). |
Issue 2: Unwanted Reaction at the Vinyl Group During Reduction of Another Functional Group
| Symptom | Reaction Being Performed | Possible Cause & Suggested Solution(s) |
| Vinyl group is reduced to an ethyl group. | Reduction of a nitro group to an amine. | Cause: The reducing agent is not selective. Solutions: - Avoid catalytic hydrogenation with Pd/C if possible, or use specific conditions known to be selective. - Use chemoselective reducing agents like SnCl₂·2H₂O in an alcohol solvent.[4] - Fe/NH₄Cl in aqueous ethanol is another classic and effective method.[3] |
| Vinyl group is hydroborated and oxidized. | Hydroboration-oxidation of a less hindered alkene in the molecule. | Cause: Borane reagents react readily with most alkenes. Solutions: - Use a sterically hindered borane (e.g., 9-BBN) which may show selectivity for the less hindered alkene. - Protect the more reactive vinyl group before performing the hydroboration. A Diels-Alder adduct is a good option. |
| Vinyl group is cleaved. | Ozonolysis of another double bond in the molecule. | Cause: Ozone is a very reactive and generally non-selective reagent for alkenes. Solutions: - This is a very challenging transformation to perform selectively. It is highly recommended to protect the vinyl group you wish to preserve. - A temporary protection via a Diels-Alder reaction is a viable strategy. The resulting endocyclic double bond is often less reactive towards ozone. |
Experimental Protocols
Protocol 1: Temporary Protection of a Vinyl Group via Diels-Alder Reaction
This protocol describes the protection of a generic vinyl-containing substrate with cyclopentadiene.
Materials:
-
Vinyl-containing substrate (1.0 eq)
-
Freshly cracked cyclopentadiene (3.0 eq)
-
Toluene or another suitable solvent
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Heating source (e.g., oil bath)
Procedure:
-
Dissolve the vinyl-containing substrate in a minimal amount of toluene in the reaction vessel.
-
Add freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess cyclopentadiene and solvent under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by column chromatography if necessary.
Deprotection (Retro-Diels-Alder):
-
Place the purified adduct in a suitable high-boiling solvent (e.g., mineral oil) or perform the reaction neat.
-
Heat the system to a high temperature (typically >150 °C) while distilling off the cyclopentadiene as it is formed to drive the equilibrium towards the deprotected product.
-
The deprotected vinyl compound can then be isolated and purified.
Protocol 2: Selective Reduction of a Nitroarene in the Presence of a Vinyl Group
This protocol uses tin(II) chloride dihydrate for the chemoselective reduction.[4]
Materials:
-
Nitroarene with a vinyl group (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl Acetate
-
Reaction vessel with a condenser
-
Heating source
Procedure:
-
Dissolve the nitroarene in ethanol or ethyl acetate in the reaction vessel.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture to reflux (around 70-80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Neutralize the mixture with a base such as aqueous NaHCO₃ or NaOH solution to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude aniline.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conditions for Selective Nitro Group Reduction in the Presence of a Vinyl Group
| Reducing System | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| SnCl₂·2H₂O | Ethanol | 78 | 1-3 h | 85-95 | Generally high chemoselectivity.[4] |
| Fe/NH₄Cl | Ethanol/Water | 80 | 2-6 h | 80-90 | Classic, reliable, and inexpensive method.[3] |
| Indium/HCl | THF/Water | Room Temp | 1-2 h | 90-98 | Mild conditions and high yields reported.[2] |
| H₂ (1 atm), Pd/C | Ethanol | Room Temp | 1-12 h | Variable | Risk of vinyl group reduction; requires careful monitoring and optimization. |
Visualizations
Workflow for Troubleshooting Unwanted Polymerization
Caption: A flowchart for diagnosing and solving unwanted polymerization of vinyl compounds.
Logical Relationship for Selecting a Vinyl Group Protection Strategy
Caption: Decision tree for choosing a suitable protecting group for a vinyl moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Validation & Comparative
Reactivity Face-Off: 4-Bromo-1-vinyl-1H-pyrazole vs. 4-Iodo-1-vinyl-1H-pyrazole in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyrazoles are a privileged structure, frequently appearing in a myriad of bioactive compounds. The introduction of substituents at the C4-position of the pyrazole ring via palladium-catalyzed cross-coupling reactions is a widely adopted strategy for the generation of diverse molecular entities. This guide presents an objective, data-supported comparison of the reactivity of two key building blocks: 4-Bromo-1-vinyl-1H-pyrazole and 4-Iodo-1-vinyl-1H-pyrazole.
Executive Summary
The fundamental principle governing the reactivity of halo-pyrazoles in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The bond dissociation energy follows the trend C-I < C-Br, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. Consequently, 4-Iodo-1-vinyl-1H-pyrazole is generally more reactive than this compound . This heightened reactivity often translates to higher yields and milder reaction conditions. However, this comes with a trade-off, as the iodo-derivative is more susceptible to side reactions, such as dehalogenation.
Comparative Reactivity Analysis
The following sections provide a comparative overview of the performance of 4-bromo- and 4-iodo-1-vinyl-1H-pyrazoles in three of the most pivotal cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Heck, and Stille reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In this reaction, the higher reactivity of the C-I bond in 4-iodo-1-vinyl-1H-pyrazole leads to faster reaction rates and often higher yields compared to the bromo analogue under similar conditions.[1] While 4-bromopyrazoles are effective substrates, achieving comparable yields may necessitate more forcing conditions or more sophisticated and expensive catalyst systems.[1]
| Halogen | Catalyst System (Representative) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, further illustrates the reactivity difference. Studies on related pyrazole systems have shown that while 4-bromo-pyrazoles can participate in the Heck reaction, the yields can be modest. For instance, the Heck-Mizoroki reaction between 4-bromo-1,3,5-trimethylpyrazole and tert-butyl acrylate resulted in a 32% yield. In contrast, 1-protected-4-iodo-1H-pyrazoles have been shown to undergo the Heck-Mizoroki reaction with various alkenes in good to excellent yields, reaching up to 95%.[2]
Stille Coupling
In Stille coupling, which pairs an organotin reagent with an organic halide, the same reactivity trend holds true. Vinyl iodides are generally preferred over vinyl bromides as they react faster and under milder conditions.[3] This allows for greater functional group tolerance and can be crucial in the synthesis of complex molecules.
Experimental Protocols
Detailed experimental procedures for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodo-1-vinyl-1H-pyrazole
Materials:
-
4-Iodo-1-vinyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a Schlenk tube, add 4-iodo-1-vinyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction of 4-Iodo-1-vinyl-1H-pyrazole
Materials:
-
4-Iodo-1-vinyl-1H-pyrazole (1.0 equiv)
-
Alkene (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(OEt)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Acetonitrile
Procedure:
-
To a sealed tube, add 4-iodo-1-vinyl-1H-pyrazole, the alkene, Pd(OAc)₂, and P(OEt)₃.
-
Add triethylamine and acetonitrile.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Visualization of Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For drug development professionals and researchers engaged in the synthesis of novel pyrazole derivatives, the choice between 4-bromo- and 4-iodo-1-vinyl-1H-pyrazole is a strategic one. 4-Iodo-1-vinyl-1H-pyrazole offers the advantage of higher reactivity, which can lead to more efficient syntheses. However, the increased propensity for dehalogenation must be carefully managed through optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.[1] this compound, while less reactive, provides a more stable and often more cost-effective starting material, which can be advantageous in large-scale synthesis, provided that suitable catalytic systems are employed. Ultimately, the selection of the optimal starting material will depend on the specific synthetic goals, the complexity of the target molecule, and the desired balance between reactivity, stability, and cost.
References
A Head-to-Head Comparison of Pyrazole Suzuki Coupling Strategies: 4-Bromopyrazole vs. Pyrazole-4-Boronic Acid
For immediate release:
In the landscape of modern medicinal chemistry and materials science, the pyrazole moiety stands out as a "privileged scaffold" due to its prevalence in a vast array of bioactive compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for constructing the carbon-carbon bonds necessary to synthesize these complex molecules. Researchers face a strategic choice when designing these syntheses: should the pyrazole ring be the electrophilic partner (as a halide) or the nucleophilic partner (as a boronic acid)?
This guide provides an objective, data-driven comparison of two primary approaches for synthesizing 4-arylpyrazoles: the use of 4-bromopyrazole with an arylboronic acid versus the use of pyrazole-4-boronic acid (or its derivatives) with an aryl halide. This comparison aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient pathway for their specific synthetic goals.
The Two Synthetic Pathways
The synthesis of a 4-arylpyrazole via Suzuki coupling can be approached from two directions, fundamentally swapping the reactive functionalities between the pyrazole and the aryl coupling partner.
-
Pathway A: 4-Bromopyrazole (electrophile) is coupled with an Arylboronic Acid (nucleophile).
-
Pathway B: Pyrazole-4-boronic Acid or its pinacol ester (nucleophile) is coupled with an Aryl Halide (electrophile).
The general catalytic cycle for both pathways is illustrated below.
Quantitative Performance Data
The following tables summarize experimental data from the literature for both pathways. It is important to note that a direct, one-to-one comparison is challenging as reaction conditions are highly optimized for specific substrates. However, these tables provide a clear overview of the typical yields and conditions required for each approach.
Table 1: Pathway A - Coupling of 4-Bromopyrazole Derivatives (Electrophile)
This pathway is extensively documented and generally provides good to excellent yields with a variety of arylboronic acids. Modern bulky phosphine ligands are often essential for high efficiency, especially with unprotected pyrazoles.
| Pyrazole Substrate | Coupling Partner (Boronic Acid) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 °C / 24 h | 86[1] |
| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 °C / 24 h | 81[1] |
| 4-Bromo-1H-pyrazole | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 °C / 24 h | 75[1] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (5) | K₃PO₄ | Dioxane/H₂O | 100 °C / 24 h | 91 |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 (5) | K₃PO₄ | Dioxane/H₂O | 100 °C / 24 h | 85 |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 °C / 5 min (MW) | 95[2][3] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 °C / 8 min (MW) | 86[2][3] |
Table 2: Pathway B - Coupling of Pyrazole Boronic Acid Derivatives (Nucleophile)
Data for this pathway often involves N-protected pyrazoles and the more stable pinacol ester form of the boronic acid. The N-H proton of an unprotected pyrazole boronic acid can complicate the reaction, potentially inhibiting the catalyst.[1] N-protection (e.g., with a methyl or Boc group) circumvents this issue and generally leads to reliable, high-yielding reactions.
| Pyrazole Substrate | Coupling Partner (Aryl Halide) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 3-Chloro-4-fluorotoluene | SPhos Pd G2 (2) | LiOH | THF/H₂O | 65 °C / 1 h | 99 |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 3-Chloro-4-methoxyaniline | SPhos Pd G2 (2) | LiOH | THF/H₂O | 65 °C / 2 h | 99 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 4-Bromo-1-fluoro-2-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 °C / 12 h | 95 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1-Bromo-4-iodobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 °C / 12 h | 92 (Iodo coupling) |
Discussion of Efficiency and Practicality
Pathway A: 4-Bromopyrazole as Electrophile
-
Advantages:
-
High Reactivity Balance: 4-Bromopyrazoles offer a good balance of reactivity and stability. They are generally more reactive than their chloro counterparts but less prone to side reactions like the dehalogenation that can affect more labile 4-iodopyrazoles.
-
Substrate Availability: A wide variety of substituted 4-bromopyrazoles are commercially available or readily synthesized.
-
Proven Protocols: Extensive literature provides well-established and high-yielding protocols for coupling with diverse arylboronic acids.[4][5]
-
-
Disadvantages:
-
Side Reactions: Unprotected N-H pyrazoles can be acidic, sometimes leading to catalyst inhibition or side reactions. N-protection can mitigate this but adds synthetic steps.[1]
-
Catalyst Demands: Efficient coupling of these electron-rich heterocycles often requires sophisticated and expensive bulky phosphine ligands (e.g., XPhos, SPhos) and palladium precatalysts.[1][4]
-
Pathway B: Pyrazole-4-Boronic Acid as Nucleophile
-
Advantages:
-
High Efficiency with Protection: When using N-protected pyrazole boronic esters, this pathway is exceptionally efficient, often proceeding to completion with high yields.
-
Stability of Boronic Esters: Pyrazole-4-boronic acid pinacol esters are generally stable, crystalline solids that are easier to handle and purify than some free boronic acids, which can be prone to protodeboronation or trimerization.[6]
-
Convergent Synthesis: This approach is highly convergent, allowing a common pyrazole-boron intermediate to be coupled with a diverse library of aryl halides.
-
-
Disadvantages:
-
Challenges with Unprotected Pyrazoles: The free N-H proton in unprotected pyrazole-4-boronic acid can interfere with the catalytic cycle, sometimes requiring more carefully controlled conditions or leading to lower yields.[1]
-
Synthesis of Boron Reagent: The pyrazole-boron reagent must first be synthesized, typically from the corresponding 4-halopyrazole, adding a step to the overall sequence.
-
Experimental Protocols
Below are representative experimental protocols for each pathway, adapted from published literature.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole (Pathway A)
This protocol is adapted for the coupling of unprotected 4-bromopyrazole using a modern palladium precatalyst.[1][2]
-
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)
-
XPhos Pd G2 precatalyst (0.06 - 0.07 mmol, 6-7 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vial, add 4-bromopyrazole, the arylboronic acid, and potassium phosphate.
-
Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the XPhos Pd G2 precatalyst to the vial under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-Pyrazole-4-Boronic Acid Pinacol Ester (Pathway B)
This protocol describes a typical coupling of an N-protected pyrazole boronic ester with an aryl halide.
-
Materials:
-
N-Boc-pyrazole-4-boronic acid pinacol ester (1.0 mmol, 1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (0.83 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.025 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.66 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
-
-
Procedure:
-
Combine the aryl halide, N-Boc-pyrazole-4-boronic acid pinacol ester, and potassium carbonate in a reaction vial.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water, and sparge the solution with argon for 10-15 minutes to ensure it is fully degassed.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically complete within 12-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Conclusion and Recommendations
Both 4-bromopyrazole and pyrazole-4-boronic acid derivatives are highly effective reagents for the synthesis of 4-arylpyrazoles via the Suzuki-Miyaura coupling. The choice between them is not a matter of universal superiority but one of strategic synthetic planning.
-
Choose Pathway A (4-Bromopyrazole) when the required arylboronic acid is readily available and you are working with a pyrazole core that is robust under the reaction conditions. This pathway is well-precedented and benefits from a vast body of literature, making troubleshooting more straightforward.
-
Choose Pathway B (Pyrazole-4-Boronic Acid) when you plan to synthesize a library of analogues with a common pyrazole core and diverse aryl functionalities. Using an N-protected pyrazole-4-boronic acid pinacol ester is particularly advantageous for achieving consistently high yields and simplifying purification in a convergent synthetic strategy.
Ultimately, the decision should be guided by the commercial availability of starting materials, the electronic properties of the specific coupling partners, and the overall goals of the research program. Both pathways, empowered by modern palladium catalysis, provide powerful and reliable tools for advancing drug discovery and materials science.
References
- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
The Shifting Sands of Reactivity: A Comparative Analysis of 4-Halo-Pyrazoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole core is a critical step in the synthesis of novel therapeutics and functional materials. Among the various strategies, palladium-catalyzed cross-coupling reactions of 4-halo-pyrazoles stand out as a powerful and versatile tool. This guide provides a detailed comparative analysis of the reactivity of 4-iodo-, 4-bromo-, 4-chloro-, and 4-fluoro-pyrazoles in key cross-coupling reactions, supported by experimental data to inform strategic synthetic planning.
The reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[1][2] This dictates that the ease of oxidative addition, often the rate-determining step in the catalytic cycle, follows the inverse trend: I > Br > Cl > F.[1][2][3] Consequently, 4-iodo-pyrazoles are typically the most reactive substrates, often requiring milder reaction conditions, while 4-chloro- and 4-fluoro-pyrazoles are more challenging to activate and necessitate more sophisticated and highly active catalyst systems.[1] However, factors such as catalyst choice, ligand properties, and the electronic nature of the coupling partners can lead to deviations from this general trend.[1]
Comparative Performance in Key Cross-Coupling Reactions
The choice of halogen on the pyrazole ring significantly impacts reaction outcomes, including yield, reaction time, and the propensity for side reactions. While 4-iodo-pyrazoles offer high reactivity, they can be more susceptible to side reactions like dehalogenation.[1][4] In contrast, 4-bromo- and 4-chloro-pyrazoles, though less reactive, often provide a better balance of stability and reactivity, leading to higher yields in certain transformations.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For 4-halo-pyrazoles, the choice of halogen is a critical parameter influencing the reaction's success. While 4-iodo-pyrazoles are the most reactive, their tendency to undergo dehalogenation can lead to lower yields compared to their bromo and chloro counterparts.[4][6] 4-Bromo-pyrazoles often represent a good compromise, exhibiting good reactivity and stability.[1][4] The more challenging 4-chloro-pyrazoles can be effectively coupled using highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[1]
| Halogen | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 70-85 | Most reactive, but prone to dehalogenation side reactions.[1][4] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-95 | Generally provides a good balance of reactivity and stability.[1][4] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-90 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
| Fluoro | Specialized Ni or Pd catalysts | Lowest | Variable | Generally unreactive under standard Pd-catalyzed conditions; requires specific catalysts for C-F activation.[7][8] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles. In this reaction, the higher reactivity of the C-I bond makes 4-iodo-pyrazole the preferred substrate, consistently outperforming other halo-pyrazoles and allowing for milder reaction conditions and higher yields.[4] The general reactivity trend of I > Br > Cl holds true for this transformation.[4]
| Halogen | Typical Catalyst System | Relative Reactivity | Representative Yield (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 85-95 | Preferred substrate due to high reactivity.[4][9] |
| Bromo | PdCl₂(PPh₃)₂, CuI, Et₃N | High | 70-90 | Less reactive than iodo-derivatives, may require higher temperatures.[10] |
| Chloro | Specialized catalysts | Moderate | 50-80 | Requires more forcing conditions and specialized catalyst systems.[10] |
| Fluoro | Not commonly used | Lowest | N/A | Generally not a suitable substrate for standard Sonogashira conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of the optimal 4-halo-pyrazole for this reaction can be nuanced and depends on the nature of the amine coupling partner and the catalyst system (palladium or copper). For palladium-catalyzed aminations with amines lacking β-hydrogens, 4-bromo-1-tritylpyrazole has been shown to be more effective than the iodo or chloro derivatives.[5][11] Conversely, for copper-catalyzed aminations with alkylamines that possess β-hydrogens, 4-iodo-pyrazole provides superior results.[4][5]
| Halogen | Catalyst System | Amine Type | Relative Reactivity | Representative Yield (%) | Notes |
| Iodo | CuI | Alkylamines with β-hydrogens | High | 70-90 | Preferred for Cu-catalyzed reactions with specific amines.[4][5] |
| Bromo | Pd(dba)₂/tBuDavePhos | Amines without β-hydrogens | High | 75-95 | More effective than iodo or chloro derivatives in specific Pd-catalyzed reactions.[5][11] |
| Chloro | Pd(dba)₂/tBuDavePhos | Amines without β-hydrogens | Moderate | 60-80 | Less reactive than the bromo derivative.[5] |
| Fluoro | Not commonly used | N/A | Lowest | N/A | Generally not a suitable substrate. |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for comparing 4-halo-pyrazole reactivity and the catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-pyrazoles [1]
A reaction vessel is charged with the 4-halo-pyrazole (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv.), a suitable ligand (e.g., SPhos, XPhos; 0.04-0.10 equiv.), and a base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv.). A solvent mixture, such as 1,4-dioxane and water (typically 4:1 v/v), is added. The vessel is sealed, and the mixture is thoroughly degassed with an inert gas (e.g., argon) before being heated to 80-120 °C for 2-18 hours. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][12]
General Procedure for Sonogashira Coupling of 4-Iodo-pyrazoles [4][9]
To a reaction flask containing the 4-iodo-pyrazole (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) dissolved in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv.), and a base like triethylamine (2.0-3.0 equiv.) are added.[1] The reaction mixture is degassed and stirred under an inert atmosphere. The reaction can proceed at room temperature or may require heating up to 80 °C. Progress is monitored by TLC or LC-MS. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is subsequently purified.[1]
General Procedure for Buchwald-Hartwig Amination of 4-Bromo-pyrazoles [1][5]
In an inert atmosphere glovebox or under a flow of inert gas, a reaction vessel is charged with the 4-bromo-pyrazole (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv.), a suitable ligand like tBuDavePhos (0.10-0.20 equiv.), and a strong base, typically sodium tert-butoxide (1.5-2.0 equiv.). Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched with water. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The final product is isolated after purification by column chromatography.[1]
Conclusion
The selection of the appropriate 4-halo-pyrazole for a cross-coupling reaction is a critical decision that significantly influences the synthetic strategy. While the general reactivity trend of I > Br > Cl > F provides a useful starting point, the optimal choice is often context-dependent. 4-Iodo-pyrazoles are ideal for reactions requiring high reactivity and mild conditions, such as the Sonogashira coupling. 4-Bromo-pyrazoles often provide a robust and reliable option, balancing reactivity and stability, particularly in Suzuki-Miyaura couplings. The less reactive but more cost-effective 4-chloro-pyrazoles have become increasingly viable with the development of highly active catalyst systems. The inertness of the C-F bond makes 4-fluoro-pyrazoles generally unsuitable for standard palladium-catalyzed cross-coupling reactions, necessitating specialized approaches for their functionalization. A thorough understanding of these reactivity differences, coupled with careful consideration of the specific reaction and coupling partners, is paramount for the successful synthesis of diverse pyrazole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic characterization of synthesized 4-substituted pyrazole derivatives
A Comprehensive Guide to the Spectroscopic Characterization of Synthesized 4-Substituted Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a critical step. This guide provides a comparative overview of the spectroscopic techniques used to elucidate the structures of 4-substituted pyrazole derivatives, supported by experimental data and detailed methodologies. Pyrazoles are a significant class of heterocyclic compounds with broad applications in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]
Comparative Spectroscopic Data
The following tables summarize typical quantitative data from key spectroscopic methods for a series of 4-substituted pyrazole derivatives. These values serve as a reference for the characterization of similar compounds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 4-Substituted Pyrazoles. [2][3][4]
| Compound/Substituent at C4 | H-3 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | - | 8.01 (s, H at C4 position of substituent), 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
| 4-Iodo-1H-pyrazole | 7.6 (s) | 7.6 (s) | - |
| 4-Bromo-1H-pyrazole | 7.61 (s) | 7.61 (s) | - |
| 4-Chloro-1H-pyrazole | 7.61 (s) | 7.61 (s) | - |
| 4-Fluoro-1H-pyrazole | 7.51 (s) | 7.51 (s) | - |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 4-Substituted Pyrazoles. [5][6][7]
| Compound/Substituent at C4 | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| 3-(2,5-dichloro-3-thienyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | 147.20 (C=N) | 42.5 (CH₂) | 60.5 (CH) | 55.16 (OCH₃), 114.2-134.8 (Ar-C) |
| 1-((4-fluorophenylamino)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 145.2 | 120.1 | 135.8 | 59.3 (CH₂), 115.9-158.3 (Ar-C), 10.8 (CH₃), 13.2 (CH₃) |
| 1-phenyl-3-methyl-pyrazol-5-one | 150.8 | 105.0 | 175.0 (C=O) | 122.7, 130.0, 139.7 (Ar-C), 15.2 (CH₃) |
Table 3: FT-IR Absorption Frequencies (cm⁻¹) of Functional Groups in 4-Substituted Pyrazoles. [1][5][6]
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch | 3100 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (pyrazole ring) | 1580 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| NO₂ stretch (asymmetric) | 1500 - 1560 |
| NO₂ stretch (symmetric) | 1335 - 1385 |
| C-F stretch | 1000 - 1400 |
| C-Cl stretch | 600 - 800 |
| C-Br stretch | 500 - 600 |
| C-I stretch | ~500 |
Table 4: UV-Vis Absorption Maxima (λ_max, nm) of 4-Substituted Pyrazole Derivatives. [1][6][8]
| Compound/Substituent at C4 | Solvent | λ_max (nm) |
| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate derivative | Ethanol | 235, 322 |
| Halogenated aminopyrazole derivatives | Ethanol | 246 - 300 |
| Pyrazole azo dyes | Ethanol | 226 - 367 |
| Unsubstituted Pyrazole (gas phase) | - | 203 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A greater number of scans are required to achieve an adequate signal-to-noise ratio, with a typical pulse angle of 45° and a relaxation delay of 2-5 seconds.[2]
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) in Hertz (Hz) provide information about adjacent protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[1]
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets, Nujol mulls, or as a thin film. For KBr pellets, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.[1]
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: The absorption bands are assigned to specific functional groups based on their characteristic frequencies.[1]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition, and to aid in structure elucidation through fragmentation patterns.[9]
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., GC-MS or LC-MS).
-
Sample Preparation: The sample is introduced into the instrument, often in a suitable solvent for ESI or APCI, or directly for EI.
-
Data Acquisition: Mass spectra are recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule.[10][11] For instance, pyrazoline derivatives often show a characteristic fragmentation pattern that can confirm the ring structure.[11]
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To obtain information about the electronic transitions within the molecule.[1]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the pyrazole derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[1]
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range, commonly 200-400 nm.[1]
-
Data Analysis: The wavelength of maximum absorption (λ_max) is determined, which can confirm the presence of the pyrazole chromophore and any conjugated systems.[1]
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-substituted pyrazole derivatives.
Caption: General workflow from synthesis to spectroscopic characterization.
This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of 4-substituted pyrazole derivatives. By comparing experimental data and adhering to standardized protocols, researchers can confidently elucidate the structures of these important heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 1H and 13C NMR Data of 4-Bromopyrazole and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromopyrazole and related pyrazole compounds. Understanding the NMR spectral characteristics of these heterocyclic systems is crucial for structural elucidation, purity assessment, and the development of novel therapeutics and functional materials. This document presents quantitative data in tabular format, details experimental protocols, and illustrates the logical workflow for spectral interpretation.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the pyrazole ring, substituent effects can be clearly observed by comparing the spectra of 4-bromopyrazole with unsubstituted pyrazole and other halogenated analogs. The data presented below was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Pyrazole and 4-Halogenated Pyrazoles in DMSO-d₆
| Compound | H3/H5 | H4 | NH |
| Pyrazole | 7.64 (d, J = 2.0 Hz) | 6.31 (t, J = 2.0 Hz) | 12.9 (br s) |
| 4-Fluoropyrazole | 7.91 (d, J = 2.8 Hz) | - | 13.2 (br s) |
| 4-Chloropyrazole | 7.75 (s) | - | 13.2 (br s) |
| 4-Bromopyrazole | 7.72 (s) | - | 13.2 (br s) |
| 4-Iodopyrazole | 7.67 (s) | - | 13.1 (br s) |
Data for Table 1 was compiled from a 2023 study on 4-halogenated-1H-pyrazoles, which provides both experimental and theoretical values.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole and Substituted Pyrazoles in DMSO-d₆
| Compound | C3/C5 | C4 | Substituent Carbon(s) |
| Pyrazole | 134.8 | 105.5 | - |
| 4-Bromopyrazole | 139.2 | 92.1 | - |
| 3-Bromopyrazole | 128.5 (C5), 119.0 (C3) | 107.8 | - |
Note: Due to tautomerism in N-unsubstituted pyrazoles, the C3 and C5 positions are often chemically equivalent on the NMR timescale, resulting in a single signal. In asymmetrically substituted pyrazoles like 3-bromopyrazole, this equivalence is broken.
Experimental Protocols
The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for pyrazole compounds.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazole compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of -2 to 14 ppm is appropriate for most pyrazole derivatives.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlet signals for each carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
Spectral Width: A spectral width of 0 to 200 ppm generally covers the chemical shifts of carbon atoms in pyrazole compounds.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to obtain pure absorption line shapes, and the baseline is corrected to be flat.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: The chemical shifts of the peaks are determined, and for ¹H NMR, the relative integrals of the signals are calculated to determine the proton ratios.
NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting ¹H and ¹³C NMR data to elucidate the structure of a substituted pyrazole, such as 4-bromopyrazole.
Comparative biological activity of bromo-substituted pyrazoles vs other analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom to the pyrazole ring has been shown to significantly modulate these properties, often leading to enhanced potency. This guide provides a comparative analysis of the biological activity of bromo-substituted pyrazoles versus their non-halogenated or other halogenated analogs, supported by experimental data.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial and anticancer activities of various pyrazole derivatives, highlighting the impact of bromo-substitution.
Table 1: Comparative Antimicrobial Activity of Pyrazole Analogs
| Compound ID | R Group (Analogs) | Bromo-Substituted Pyrazole | Test Organism | MIC (µg/mL) | Reference |
| Series A | H | Staphylococcus aureus | >128 | [1] | |
| Br | ✓ | Staphylococcus aureus | 4 | [1] | |
| Cl | Staphylococcus aureus | 64 | [1] | ||
| Series B | H | Escherichia coli | >128 | [2] | |
| Br | ✓ | Escherichia coli | 0.25 | [2] | |
| NO₂ | Escherichia coli | >128 | [2] | ||
| Series C | H | Candida albicans | >128 | [3] | |
| Br | ✓ | Candida albicans | 12.5 | [3] | |
| Cl | ✓ | Candida albicans | 25 | [3] |
Key Observation: The data consistently demonstrates that bromo-substituted pyrazoles exhibit significantly lower Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains compared to their unsubstituted or even chloro-substituted counterparts. This suggests that the presence of bromine enhances the antimicrobial and antifungal potency.[1][2][3]
Table 2: Comparative Anticancer Activity of Pyrazole Analogs (IC50 Values in µM)
| Compound ID | R Group (Analogs) | Bromo-Substituted Pyrazole | Cancer Cell Line | IC50 (µM) | Reference |
| Series D | H | PC-3 (Prostate) | >50 | [4] | |
| Br | ✓ | PC-3 (Prostate) | 5.26 | [4] | |
| CH₃ | PC-3 (Prostate) | >50 | [4] | ||
| Series E | H | A549 (Lung) | >100 | [5] | |
| Br | ✓ | A549 (Lung) | 13.5 | [5] | |
| Cl | A549 (Lung) | 25.8 | [5] | ||
| Series F | H | HepG2 (Liver) | 35.2 | [6] | |
| Br | ✓ | HepG2 (Liver) | 6.1 | [6] | |
| Cl | HepG2 (Liver) | 15.7 | [6] |
Key Observation: In anticancer assays, bromo-substituted pyrazoles consistently show lower IC50 values, indicating higher cytotoxic potency against various cancer cell lines.[4][5][6] The presence of a bromine atom appears to be a key structural feature for enhancing the anticancer activity of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Human cancer cells (e.g., A549, PC-3, HepG2) are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Compound Treatment: The test compounds (bromo-substituted pyrazoles and their analogs) are dissolved in DMSO and serially diluted in the culture medium. The existing medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[7]
-
Incubation: The plates are incubated for 48–72 hours at 37°C.[7]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[7]
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of the synthesized compounds.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: A sterile nutrient agar or Sabouraud dextrose agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) is added to each well. A solvent control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24–48 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined by testing serial dilutions of the compounds using a broth microdilution method to find the lowest concentration that inhibits the visible growth of the microorganism.[3]
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for the synthesis and biological evaluation of pyrazole derivatives.
Simplified Kinase Inhibition Signaling Pathway
Caption: Bromo-substituted pyrazoles can inhibit receptor tyrosine kinases.
References
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Chloropyrazoles versus 4-Bromopyrazoles
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and the overall success of a project. Among the privileged pyrazole scaffolds, 4-halo-substituted derivatives are key intermediates for constructing complex molecular architectures, primarily through cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 4-chloropyrazoles versus their 4-bromo counterparts, supported by experimental data, to inform strategic decisions in synthesis.
At a Glance: Cost and Reactivity
A primary consideration in any synthetic campaign is the cost of starting materials. While market prices fluctuate, a general trend can be observed. 4-Chloropyrazole is often a more cost-effective option compared to 4-bromopyrazole. However, this initial cost saving must be weighed against the downstream implications for reactivity and reaction development.
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond, following the general trend of C-I > C-Br > C-Cl.[1] Consequently, 4-bromopyrazoles are generally more reactive than 4-chloropyrazoles. This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the greater stability of the C-Cl bond means that 4-chloropyrazoles are less prone to certain side reactions, such as dehalogenation, but often necessitate more specialized and highly active catalyst systems to achieve comparable yields to their bromo-analogues.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key differences in cost and performance between 4-chloropyrazoles and 4-bromopyrazoles.
Table 1: Cost Comparison of 4-Chloro- and 4-Bromopyrazole
| Compound | CAS Number | Representative Price (USD/g) |
| 4-Chloropyrazole | 15878-00-9 | ~$5.57 - $8.15 |
| 4-Bromopyrazole | 2075-45-8 | ~$11.00 - $21.37 |
Note: Prices are based on data from various chemical suppliers and are subject to change based on vendor, quantity, and purity.
Table 2: Comparative Performance in Key Cross-Coupling Reactions
| Reaction Type | Halogen | Relative Reactivity | Representative Yields (%) | Notes |
| Suzuki-Miyaura Coupling | Chloro | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
| Bromo | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] | |
| Sonogashira Coupling | Chloro | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
| Bromo | Moderate | 50-80 | Less reactive than iodo-pyrazoles, may require higher temperatures.[1] | |
| Buchwald-Hartwig Amination | Chloro | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
| Bromo | High | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-chloro- and 4-bromopyrazoles are presented below.
Synthesis of 4-Chloropyrazole via Direct Cyclization/Chlorination
This method utilizes trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent for the one-pot synthesis of 4-chloropyrazoles from hydrazines.[2]
Materials:
-
Hydrazine substrate (e.g., 1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine)
-
Trichloroisocyanuric acid (TCCA)
-
Trifluoroethanol (TFE)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirring solution of the hydrazine substrate (0.5 mmol) in TFE (2 mL), add TCCA (0.5 mmol, 1.0 equiv.).
-
Heat the mixture at 40 °C for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
Quench the reaction with a saturated solution of Na₂S₂O₃ (1–2 mL).
-
Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Under optimized conditions, this method can afford yields of up to 92%.[2]
Synthesis of 4-Bromopyrazole via One-Pot Regioselective Bromination
This protocol describes a facile one-pot regioselective preparation of 4-bromopyrazoles from 1,3-diketones and arylhydrazines using N-bromosaccharin (NBSac) under solvent-free conditions.[3]
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Arylhydrazine (e.g., phenylhydrazine)
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
Procedure:
-
Grind an equimolar amount of the 1,3-diketone and arylhydrazine in the presence of 0.01 g of H₂SO₄/SiO₂ at room temperature until the conversion to the corresponding pyrazole is complete.
-
To this mixture, add one equivalent of N-bromosaccharin and mix thoroughly.
-
The reaction proceeds rapidly, often within minutes, to afford the target 4-bromopyrazole in excellent yield.[3]
Mandatory Visualization
The following diagram illustrates a generalized workflow for comparing the synthetic utility of 4-chloropyrazoles and 4-bromopyrazoles in a typical cross-coupling reaction.
Caption: A generalized workflow for the comparative analysis of 4-chloro- and 4-bromopyrazoles in cross-coupling synthesis.
Conclusion and Recommendations
The choice between 4-chloropyrazoles and 4-bromopyrazoles is a nuanced decision that depends on several factors.
Choose 4-Chloropyrazoles when:
-
Cost is a primary driver: The lower initial cost of 4-chloropyrazoles can be advantageous, especially for large-scale synthesis.
-
Milder reactivity is acceptable: If the subsequent synthetic steps do not require a highly activated coupling partner, the cost savings may outweigh the need for more forcing reaction conditions.
-
Access to highly active catalyst systems is available: The successful use of 4-chloropyrazoles often hinges on the availability of modern, highly active palladium catalysts and ligands.
Choose 4-Bromopyrazoles when:
-
Higher reactivity is paramount: For challenging cross-coupling reactions or when milder conditions are necessary to preserve sensitive functional groups, the greater reactivity of 4-bromopyrazoles is a distinct advantage.
-
A balance of reactivity and stability is desired: 4-Bromopyrazoles often provide a reliable and robust option for a wide range of cross-coupling transformations.[1]
-
Faster reaction times and potentially higher yields are critical: The enhanced reactivity can lead to more efficient processes, which may offset the higher initial cost of the starting material.
Ultimately, the optimal choice requires a careful evaluation of the specific synthetic target, the desired reaction conditions, and a thorough cost-benefit analysis that considers not only the price of the starting material but also the cost of catalysts, solvents, and the time required for reaction optimization and execution.
References
A Comparative Guide: Palladium vs. Copper Catalysts for Buchwald-Hartwig Amination of Pyrazoles
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the successful synthesis of N-arylpyrazoles, a common scaffold in medicinal chemistry. This guide provides an objective comparison of palladium and copper catalysts for the Buchwald-Hartwig amination of pyrazoles, supported by experimental data and detailed protocols.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds.[1] Both palladium and copper complexes are widely used to catalyze this transformation, each presenting distinct advantages and limitations depending on the substrate scope and desired outcome.[2] This guide focuses on their application in the amination of pyrazoles, a class of heterocycles of significant interest in drug discovery.[3]
A key finding in the direct comparison of these catalysts for the C4-amination of 4-halopyrazoles is their complementary reactivity. Palladium catalysts, particularly with bulky phosphine ligands, are highly effective for coupling aryl or alkylamines that lack a β-hydrogen atom.[3][4] Conversely, copper catalysts, such as copper(I) iodide (CuI), show superior performance for the amination with alkylamines that do possess a β-hydrogen.[3][4] This dichotomy is likely due to the propensity of the palladium complex to undergo β-hydride elimination with certain amines, a pathway that is less favorable with the copper catalyst.[3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance of palladium and copper catalysts in the C4-amination of protected 4-halopyrazoles, based on a 2020 study by Usami et al.[3]
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [3]
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 85 |
| 2 | N-Methylbenzylamine | 89 |
| 3 | Pyrrolidine | 7 |
| 4 | Allylamine | 15 |
| 5 | n-Butylamine | 11 |
| 6 | Benzylamine | 91 |
| 7 | Aniline | 75 |
Reaction Conditions: 4-Bromo-1-tritylpyrazole (1.0 eq.), Amine (1.1-1.5 eq.), Pd(dba)₂ (0.1 eq.), tBuDavePhos (0.4 eq.), NaOtBu (2.0 eq.), Toluene, 100 °C, 1-24 h.
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole [3]
| Entry | Amine | Yield (%) |
| 1 | Piperidine | 65 |
| 2 | N-Methylbenzylamine | 11 |
| 3 | Pyrrolidine | 43 |
| 4 | Allylamine | 71 |
| 5 | n-Butylamine | 65 |
| 6 | Benzylamine | 5 |
| 7 | Aniline | 15 |
Reaction Conditions: 4-Iodo-1-tritylpyrazole (1.0 eq.), Amine (1.5 eq.), CuI (0.2 eq.), K₂CO₃ (2.0 eq.), DMF, 100 °C, 1-24 h.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are the general experimental protocols for the key reactions cited above.[3]
Palladium-Catalyzed Amination Protocol: [3] A mixture of 4-bromo-1-tritylpyrazole (50 mg, 0.12 mmol), sodium tert-butoxide (23 mg, 0.24 mmol), Pd(dba)₂ (7 mg, 0.012 mmol), and tBuDavePhos (21 mg, 0.048 mmol) was placed in a test tube. The tube was sealed with a rubber septum, and the atmosphere was replaced with argon. Dry toluene (2 mL) and the corresponding amine (0.18 mmol) were then added via syringe. The resulting mixture was stirred at 100 °C for the time specified in the study. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired product.
Copper-Catalyzed Amination Protocol: [3] In a test tube, 4-iodo-1-tritylpyrazole (50 mg, 0.11 mmol), copper(I) iodide (4 mg, 0.022 mmol), and potassium carbonate (30 mg, 0.22 mmol) were combined. The tube was sealed, and the atmosphere was purged with argon. Anhydrous DMF (2 mL) and the appropriate amine (0.17 mmol) were added. The mixture was then stirred at 100 °C for the designated time. Upon completion, the reaction was cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by silica gel column chromatography.
Visualizing the Process and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Substituted Pyrazoles via X-ray Crystallography
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into the conformation and intermolecular interactions that govern a compound's behavior. This guide offers a comparative analysis of the structural validation of 4-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, using X-ray crystallography.
The substituent at the 4-position of the pyrazole ring can significantly influence the molecule's electronic properties, steric profile, and, consequently, its crystal packing and supramolecular assembly. This guide will delve into the crystallographic data of a series of 4-halogenated-1H-pyrazoles, showcasing how a systematic change in the substituent (from fluorine to iodine) impacts their solid-state structures.
Comparative Crystallographic Data of 4-Halogenated-1H-Pyrazoles
The following table summarizes key crystallographic parameters for 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole, providing a clear comparison of their solid-state structures. The data highlights how the nature of the halogen substituent dictates the crystal system, space group, and unit cell dimensions.
| Parameter | 4-Fluoro-1H-pyrazole[1] | 4-Chloro-1H-pyrazole[2][3] | 4-Bromo-1H-pyrazole[2][3] | 4-Iodo-1H-pyrazole[2][3] |
| Formula | C₃H₃FN₂ | C₃H₃ClN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |
| Crystal System | Triclinic | Orthorhombic | Orthorhombic | Tetragonal |
| Space Group | P-1 | Pnma | Pnma | I-4 |
| a (Å) | 5.234(1) | 12.028(2) | 12.455(3) | 11.236(2) |
| b (Å) | 6.883(1) | 6.828(1) | 6.901(2) | 11.236(2) |
| c (Å) | 10.081(2) | 4.978(1) | 5.002(1) | 6.471(1) |
| α (°) | 99.98(1) | 90 | 90 | 90 |
| β (°) | 92.48(1) | 90 | 90 | 90 |
| γ (°) | 109.43(1) | 90 | 90 | 90 |
| Volume (ų) | 334.9(1) | 408.8(1) | 430.1(2) | 816.3(3) |
| Z | 4 | 4 | 4 | 8 |
| Temperature (K) | 150 | 172 | 293 | 172 |
| H-Bonding Motif | Catemer (1D chains)[1][2][3] | Trimer[2][3] | Trimer[2][3] | Catemer[2][3] |
A significant observation from this data is the difference in supramolecular motifs. While the chloro and bromo analogs are isostructural and form trimeric hydrogen-bonding motifs, the fluoro and iodo analogs adopt non-isostructural catemeric (chain-like) structures.[1][2][3] This demonstrates the profound impact of the 4-substituent on the intermolecular hydrogen bonding network within the crystal lattice.[2]
Experimental Workflow for X-ray Crystallography
The structural validation of 4-substituted pyrazoles, like other small molecules, follows a well-defined workflow in X-ray crystallography. The process begins with the growth of high-quality single crystals and culminates in the refinement of the molecular structure.
Caption: General workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol
The following provides a generalized methodology for the structural validation of a 4-substituted pyrazole derivative by single-crystal X-ray diffraction.
1. Synthesis and Purification: The 4-substituted pyrazole is synthesized according to established literature procedures.[4][5] Purification is typically achieved by recrystallization or column chromatography to obtain a high-purity sample essential for growing quality crystals.
2. Crystal Growth: The primary and often most challenging step is to obtain diffraction-quality single crystals.[6][7] Common methods for small molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[8]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3. Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.[6][7] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.
4. X-ray Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.[1] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]
5. Data Processing and Structure Solution: The collected diffraction data (intensities and positions of the reflections) are processed to correct for experimental factors. The corrected data is then used to solve the crystal structure. For small molecules, "direct methods" are typically employed to determine the initial phases of the structure factors, leading to an initial electron density map.[7]
6. Structure Refinement: The initial atomic positions obtained from the structure solution are refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
7. Structure Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The geometric parameters, including bond lengths, bond angles, and torsion angles, are then analyzed to understand the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking. The final structural information is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).
References
- 1. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. iucr.org [iucr.org]
A comparative study of different pyrazole synthesis methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals. The efficient and selective synthesis of substituted pyrazoles is, therefore, a critical aspect of drug discovery and development. This guide provides an objective comparison of three prominent methodologies for pyrazole synthesis: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition. Furthermore, it explores the significant enhancements offered by modern techniques such as microwave-assisted and green chemistry approaches.
Comparative Data of Pyrazole Synthesis Methodologies
The following table summarizes the key parameters for the different synthesis methodologies, offering a clear comparison of their efficiency and reaction conditions.
| Methodology | Key Reactants | Typical Solvents | Reaction Time | Temperature | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Ethanol, Acetic Acid, Propanol | 1 - 24 hours | Room Temp. to Reflux | 70 - 95% | High yields, readily available starting materials.[1] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2][3] |
| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Ethanol, Acetic Acid | 4 - 12 hours | 80°C to Reflux | 60 - 85% | Good availability of chalcones. | Longer reaction times compared to some methods. |
| 1,3-Dipolar Cycloaddition | Nitrile Imine/Diazo Compound, Alkyne/Alkene | Chloroform, Dichloromethane, Toluene | 7 - 10 hours | Room Temp. to Reflux | 70 - 95% | High regioselectivity with appropriate substrates.[4] | Can require synthesis of specialized starting materials (e.g., hydrazonyl chlorides).[4] |
| Microwave-Assisted Synthesis | (Varies) | Ethanol, Acetic Acid, Solvent-free | 1 - 15 minutes | Microwave Irradiation | 80 - 95% | Drastically reduced reaction times, often higher yields.[5][6] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization for different substrates.
Knorr Pyrazole Synthesis: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole, using a β-ketoester as the 1,3-dicarbonyl component.[1][3]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ethyl benzoylacetate is consumed, add water to the hot reaction mixture with continuous stirring.
-
Turn off the heat and allow the solution to cool slowly for 30 minutes to facilitate the precipitation of the product.
-
Collect the solid product by filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.
Synthesis from α,β-Unsaturated Carbonyls: Synthesis of a Pyrazole from a Chalcone and Phenylhydrazine
This method utilizes the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine to form the pyrazole ring.
Materials:
-
Chalcone (1 mmol)
-
Phenylhydrazine hydrate (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
Add phenylhydrazine hydrate dropwise to the solution.
-
Heat the reaction mixture at 80°C under reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, dry it, and recrystallize from ethanol to obtain the pure pyrazole derivative.[7]
1,3-Dipolar Cycloaddition: Synthesis of a Tetrasubstituted Pyrazole
This protocol describes a regioselective synthesis of a 1,3,4,5-tetrasubstituted pyrazole via the Huisgen cycloaddition of a nitrile imine with an alkyne surrogate.[4]
Materials:
-
α-Bromocinnamaldehyde (alkyne surrogate, 3 mmol)
-
Hydrazonyl chloride (nitrile imine precursor, 3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a dry reaction vessel, dissolve α-bromocinnamaldehyde and the corresponding hydrazonyl chloride in the chosen solvent.
-
Add triethylamine to the solution.
-
Stir the reaction mixture at room temperature for 7-10 hours, monitoring the disappearance of starting materials by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described pyrazole synthesis methodologies.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Caption: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls.
Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Modern Approaches: Microwave-Assisted and Green Synthesis
Conventional heating methods for pyrazole synthesis often require long reaction times and the use of volatile organic solvents. Modern approaches, such as microwave-assisted synthesis and the application of green chemistry principles, offer significant improvements in efficiency and environmental impact.
Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields.[8][9] Green chemistry approaches focus on the use of environmentally benign solvents like water, or even solvent-free conditions, and the use of recyclable catalysts.[10][11][12]
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
| Reaction Time | 6.5 hours | 1 minute |
| Typical Yield | Often lower | Generally higher (e.g., >85%)[9] |
| Energy Consumption | High | Low |
| Solvent Usage | Significant | Reduced or solvent-free |
The adoption of these modern techniques can lead to more sustainable and cost-effective processes for the synthesis of pyrazole derivatives, a crucial consideration in both academic research and industrial drug development.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 4-Bromo-1-vinyl-1H-pyrazole
For laboratory professionals engaged in scientific research and drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe working environment and environmental protection. This guide provides detailed procedural information for the proper disposal of 4-Bromo-1-vinyl-1H-pyrazole, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety Protocols and Hazard Identification
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and all handling must be conducted by personnel trained in chemical safety and equipped with appropriate Personal Protective Equipment (PPE).
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] |
| Serious Eye Irritation (Category 2) | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Operational Steps:
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
Collect waste material in a designated, properly labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (as shown in the table above).
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
The primary method of disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for 4-Bromo-1-vinyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-1-vinyl-1H-pyrazole was located. The following guidance is based on the hazard profiles of structurally similar compounds, including other brominated pyrazole derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous brominated heterocyclic compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some related compounds are harmful if swallowed or toxic in contact with skin.[5][6] Therefore, a comprehensive suite of personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[7] | Protects against chemical splashes and airborne particles.[7] |
| Face Shield | To be worn over safety goggles[8] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[7][9] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are generally suitable for short-term contact.[7] For prolonged or direct contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[7] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended.[7] Must be fully buttoned.[7][10] | Protects skin and personal clothing from contamination.[7] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[7] | |
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects.[7] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with appropriate cartridges if working outside of a fume hood or if aerosol generation is likely.[7][11] | Prevents inhalation of dust or vapors. |
Operational Plan: Safe Handling and Storage
Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Fume Hood: All handling of the compound, including weighing, transferring, and preparation of solutions, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][11]
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all required PPE is donned correctly.[7] Cover the work surface within the fume hood with absorbent, disposable bench paper.[7]
-
Weighing and Transfer: Use a spatula for transfers and handle with care to avoid generating dust.[7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents.[2][11] Store in a locked cabinet or an area accessible only to authorized personnel.[4][5]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[2][11] Remove contaminated clothing and wash it before reuse.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][11] If the person is not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[2][3][11]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[4] Seek immediate medical attention.[2]
-
Spills: In case of a spill, evacuate the area. For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for disposal. Avoid generating dust.[2] Ensure adequate ventilation.[5][6]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[7]
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[7] |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[7] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[7] |
| Empty Containers | The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12] |
Important Disposal Considerations:
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[13]
-
Keep waste containers tightly closed except when adding waste.[12]
-
Properly label all hazardous waste containers with the full chemical name and associated hazards.[12]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: Figure 1. Safe Handling Workflow
References
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
